(2S,3S)-2-amino-3,4-dimethylpentanoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
23262-01-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
VFEDCKXLINRKLV-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(C)C |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-2-amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid, presents a unique structural motif of interest in medicinal chemistry and drug design. As a derivative of isoleucine, its distinct dimethyl substitution pattern at the 3 and 4 positions can significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for their determination. Understanding these characteristics is paramount for its potential application in drug development, from formulation to predicting its fate within a biological system.
Molecular Structure and Identity
A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.
2D Structure of this compound [1]
Core Physicochemical Properties
| Property | Value/Range | Comments and Significance in Drug Development |
| Molecular Formula | C7H15NO2 | Provides the elemental composition. |
| Molecular Weight | 145.20 g/mol [1][2] | A key parameter for calculating molar concentrations and dosage. This value is well within the range for small molecule drugs. |
| Melting Point | ~288 °C (decomposes) (for L-isoleucine) | Indicates the purity and stability of the solid form. A high melting point is typical for amino acids due to their zwitterionic nature and strong intermolecular forces. |
| Boiling Point | Data not available | Amino acids typically decompose at high temperatures before boiling. |
| pKa (Acid Dissociation Constant) | pKa1 (α-carboxyl): ~2.36 (for L-isoleucine)[3] pKa2 (α-amino): ~9.60 (for L-isoleucine)[3] | Crucial for predicting the ionization state at different physiological pHs, which in turn governs solubility, absorption, and receptor binding.[4][5][6] The α-carboxyl group will be deprotonated and negatively charged at physiological pH (~7.4), while the α-amino group will be protonated and positively charged. |
| logP (Octanol-Water Partition Coefficient) | -1.5 (Computed XLogP3)[1][2][7] | A measure of lipophilicity. A negative logP indicates that the compound is more soluble in water than in octanol (a surrogate for lipid membranes), suggesting it is hydrophilic.[8][9] Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.[10][11] |
| Water Solubility | Predicted to be low and pH-dependent | As a branched-chain amino acid, its solubility is expected to be limited, especially around its isoelectric point.[12] Solubility is a critical factor for oral bioavailability, as a drug must dissolve in gastrointestinal fluids to be absorbed.[13][][15] |
The Critical Role of Physicochemical Properties in ADME
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is intimately linked to its physicochemical properties.[16][17][18] A thorough understanding of these parameters is therefore essential for predicting a compound's in vivo behavior and potential for success as a therapeutic agent.
-
Absorption: The pKa of a molecule dictates its ionization state in the varying pH environments of the gastrointestinal tract.[19][20] For a compound like this compound, which will be zwitterionic at physiological pH, absorption will likely be mediated by amino acid transporters rather than passive diffusion across lipid membranes. Its low predicted logP further supports this hypothesis.
-
Distribution: Once absorbed, the distribution of a drug throughout the body is influenced by its solubility in plasma and its ability to cross biological membranes to reach its target tissues.[17] The hydrophilic nature of this amino acid (negative logP) suggests it will likely have a high volume of distribution in the aqueous compartments of the body.
-
Metabolism and Excretion: While not directly determined by the physicochemical properties discussed here, factors like lipophilicity can influence the rate of metabolism. Highly lipophilic compounds are more readily taken up by hepatocytes for metabolism. The route of excretion is also influenced by solubility; water-soluble compounds are more readily eliminated by the kidneys.[6]
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the determination of these properties should follow standardized and validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[21]
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) are fundamental to understanding the ionization behavior of a molecule in solution. Potentiometric titration is a robust and widely used method for this purpose.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity. The shake-flask method, though labor-intensive, provides a direct and reliable measurement.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.
Experimental Workflow for logP Determination (Shake-Flask Method)
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
The physicochemical properties of this compound, particularly its molecular weight, predicted pKa values, and low lipophilicity, provide a foundational understanding for its potential development as a therapeutic agent. While experimental data for some parameters are currently lacking, the use of data from the close structural analog L-isoleucine offers a pragmatic starting point for in silico modeling and initial formulation strategies. The detailed experimental protocols provided herein serve as a guide for the rigorous, in-house characterization of this and other novel chemical entities, ensuring the generation of high-quality, reliable data to inform critical decisions in the drug discovery and development pipeline.
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved March 7, 2026, from [Link]
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What is pKa and how is it used in drug development?. (2023, December 13). Retrieved March 7, 2026, from [Link]
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Influence of biopolymers on the solubility of branched-chain amino acids and stability of their solutions - PubMed. (2018, January 15). Retrieved March 7, 2026, from [Link]
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Introduction to log P and log D in drug development - Pion. (2024, January 16). Retrieved March 7, 2026, from [Link]
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The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17). Retrieved March 7, 2026, from [Link]
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This compound | C7H15NO2 | CID 23647966 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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(2S,3S)-2-amino-3-methylpentanoic acid;(2R) - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
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Spectroscopic Data for (2S,3S)-2-amino-3,4-dimethylpentanoic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic characteristics of (2S,3S)-2-amino-3,4-dimethylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this non-proteinogenic amino acid. In the absence of extensive published experimental spectra for this specific compound, this guide leverages predictive methodologies and established analytical principles to provide a robust framework for its identification and characterization.
Introduction
This compound, a stereoisomer of 4-methylisoleucine, is a chiral amino acid of interest in synthetic chemistry and drug discovery. Its unique branched side chain can impart specific conformational constraints and properties to peptides and other bioactive molecules. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This guide will first present the predicted spectroscopic data, followed by a detailed interpretation of the expected spectral features. Finally, it will provide field-proven, step-by-step protocols for acquiring high-quality experimental data.
Molecular Structure and Stereochemistry
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound possesses two chiral centers at the C2 and C3 positions, leading to its specific three-dimensional arrangement.
Caption: 2D structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established algorithms and databases and serve as a strong baseline for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~3.8 - 4.0 | d | 1H | α-H |
| ~2.0 - 2.2 | m | 1H | β-H |
| ~1.7 - 1.9 | m | 1H | γ-H |
| ~1.0 | d | 3H | γ-CH₃ |
| ~0.9 | d | 3H | δ-CH₃ |
| ~0.85 | d | 3H | δ-CH₃ |
Interpretation of ¹H NMR Spectrum:
-
α-Proton (α-H): The proton attached to the α-carbon is expected to appear as a doublet due to coupling with the β-proton. Its chemical shift will be in the range typical for α-protons of amino acids.
-
β-Proton (β-H): This proton will likely be a multiplet due to coupling with the α-proton, the γ-proton, and the protons of the γ-methyl group.
-
γ-Proton (γ-H): This proton will also be a multiplet, coupling with the β-proton and the six protons of the two δ-methyl groups.
-
Methyl Groups (γ-CH₃, δ-CH₃): The three methyl groups will appear as doublets due to coupling with their adjacent methine protons. The two δ-methyl groups attached to the same carbon may be diastereotopic and thus have slightly different chemical shifts.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 - 180 | C=O (Carboxyl) |
| ~55 - 60 | Cα |
| ~35 - 40 | Cβ |
| ~30 - 35 | Cγ |
| ~15 - 20 | γ-CH₃ |
| ~10 - 15 | δ-CH₃ |
| ~10 - 15 | δ-CH₃ |
Interpretation of ¹³C NMR Spectrum:
-
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
α-Carbon (Cα): The carbon attached to the amino group will appear in the typical range for α-carbons of amino acids.
-
Aliphatic Carbons (Cβ, Cγ, and methyls): The remaining carbons of the side chain will appear in the upfield aliphatic region. The chemical shifts will be influenced by their substitution and proximity to the electron-withdrawing amino and carboxyl groups.
Caption: A typical workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₅NO₂), the expected molecular weight is approximately 145.20 g/mol .
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
-
[M+H]⁺: m/z ≈ 146.11
-
[M-H]⁻: m/z ≈ 144.10
-
Common Fragments: Loss of the carboxyl group as CO₂ (44 Da) and loss of the amino group as NH₃ (17 Da) are common fragmentation pathways for amino acids.[1]
Interpretation of Mass Spectrum:
The mass spectrum will confirm the molecular weight of the compound. Tandem MS (MS/MS) experiments would be necessary to elucidate the specific fragmentation patterns, which can further confirm the structure of the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2800-3000 | C-H stretch (aliphatic) |
| 1700-1725 | C=O stretch (carboxylic acid) |
| 1550-1650 | N-H bend (amine) |
| 1350-1480 | C-H bend (alkane) |
Interpretation of IR Spectrum:
The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the amine (N-H bend) functional groups. The presence of strong aliphatic C-H stretching and bending bands will confirm the hydrocarbon nature of the side chain.
Experimental Protocols
To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to established protocols are essential.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O is often a good choice.
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Consider acquiring 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the definitive assignment of proton and carbon signals.[2]
-
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the amino acid (e.g., 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid (e.g., 0.1%).[3]
-
-
Data Acquisition:
-
Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire full scan mass spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation data for structural confirmation.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, coupled with robust experimental protocols for data acquisition. While the presented data is predictive, it is grounded in well-established spectroscopic principles and provides a strong foundation for researchers working with this and other novel amino acids. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary suite of tools for the unambiguous identification and characterization of such compounds, which is a critical step in their application in drug discovery and development.
References
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(2S,3S)-2-amino-3,4-dimethylpentanoic acid CAS number and identifiers
This guide details the chemical identity, structural properties, and synthetic methodologies for (2S,3S)-2-amino-3,4-dimethylpentanoic acid , a non-proteinogenic amino acid often referred to as 4-Methyl-L-isoleucine .
Part 1: Chemical Identity & Identifiers[1]
This compound is a specific stereoisomer of a branched-chain amino acid, structurally analogous to L-Isoleucine but with an additional methyl group at the
Core Identifiers
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | 4-Methyl-L-isoleucine; L- |
| CAS Number | 23262-01-3 (Specific to (2S,3S) isomer) |
| Generic CAS | 1314900-53-2 (Racemic or unspecified stereochemistry) |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| SMILES | CC)C(=O)O |
| InChI Key | VFEDCKXLINRKLV-WDSKDSINSA-N |
| Appearance | White to off-white crystalline solid |
Nomenclature Clarification
-
4-Methyl-L-isoleucine: This is the most structurally descriptive common name. L-Isoleucine is (2S,3S)-2-amino-3-methylpentanoic acid. Adding a methyl group to position 4 results in the target compound while retaining the (2S,3S) configuration.
-
-Methylleucine: Often used loosely, but technically "Leucine" is 2-amino-4-methylpentanoic acid. Adding a methyl at the
-position (C3) creates the same connectivity (2-amino-3,4-dimethylpentanoic acid). However, "4-Methyl-isoleucine" better implies the preservation of the isoleucine-like stereochemistry.
Part 2: Stereochemical & Structural Analysis
The biological activity and utility of this compound rely heavily on its specific (2S,3S) configuration.[1] In peptide synthesis, this stereochemistry mimics the natural L-amino acid profile, ensuring compatibility with chiral receptors while the extra methyl group provides steric occlusion.
Structural Visualization[8]
Figure 1: Structural logic of this compound highlighting stereocenters.[2]
Conformational Impact
The bulky 1,2-dimethylpropyl side chain creates significant A(1,3) strain when incorporated into a peptide chain.[1] This restricts the rotation around the
Part 3: Synthesis & Manufacturing
Synthesizing this compound is challenging due to the need to control two adjacent stereocenters (C2 and C3). The Evans Chiral Auxiliary method is the standard authoritative protocol for research-scale production, offering high diastereoselectivity.
Protocol: Diastereoselective Synthesis via Evans Auxiliary
This method utilizes a chiral oxazolidinone to direct the stereochemistry of the alkylation step.
Step 1: Preparation of the Electrophile
-
Reagent: 2-Bromo-3-methylbutane (or the corresponding iodide for higher reactivity).
-
Note: Secondary halides are sluggish electrophiles. The use of highly reactive enolates or specific solvating agents (HMPA/DMPU) is often required.
Step 2: Acylation of the Auxiliary
-
Reagents: (S)-4-benzyl-2-oxazolidinone, n-Butyllithium (n-BuLi), Propionyl chloride.
-
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in dry THF at -78°C.
-
Add n-BuLi (1.1 eq) to deprotonate the auxiliary.
-
Add Propionyl chloride to form the N-propionyl oxazolidinone .
-
Step 3: Asymmetric Alkylation (The Critical Step)
-
Reagents: NaHMDS (Sodium hexamethyldisilazide) or LDA, 2-iodo-3-methylbutane.
-
Mechanism: The base forms a Z-enolate. The chiral auxiliary shields one face of the enolate, forcing the electrophile to approach from the opposite side.
-
Procedure:
-
Cool the N-propionyl oxazolidinone solution to -78°C.
-
Add NaHMDS (1.1 eq) to generate the enolate. Stir for 30-60 min.
-
Add 2-iodo-3-methylbutane (excess).
-
Allow to warm slowly to 0°C. The steric bulk of the electrophile may require prolonged reaction times.
-
Result: Formation of the (2S,3S)-precursor with high diastereomeric excess (de > 95%).
-
Step 4: Chiral Auxiliary Removal & Amination
-
Method: The alkylated product is hydrolyzed to the acid, then converted to the amino acid via a Curtius rearrangement or electrophilic amination (using di-tert-butyl azodicarboxylate).
-
Alternative (Direct Amination): Using the Evans-Vederas protocol where the enolate is trapped with trisyl azide (
) to install the nitrogen directly, followed by reduction.
Figure 2: Synthetic workflow for the asymmetric production of the target amino acid.
Part 4: Applications in Drug Design
Metabolic Stability (Proteolysis Resistance)
Peptides containing natural amino acids are rapidly degraded by proteases (e.g., trypsin, chymotrypsin). The incorporation of this compound introduces a steric shield around the peptide bond. The bulky side chain prevents the protease active site from accessing the carbonyl carbon, significantly extending the plasma half-life of the therapeutic peptide.
Conformational Constraint
In drug design, flexible peptides often bind promiscuously to multiple receptors, leading to side effects. By using this bulky analog, researchers can "lock" the peptide into a bioactive conformation (e.g., an
Hydrophobic Interaction
The enhanced lipophilicity (compared to Isoleucine) can improve membrane permeability and increase binding affinity to hydrophobic pockets in GPCRs or enzyme active sites.
Part 5: Analytical Characterization
To validate the identity of the synthesized or purchased compound, the following analytical parameters should be verified.
-
1H NMR (D2O/DCl): Look for the characteristic doublet-of-doublets for the
-proton (approx. 3.8-4.0 ppm) and the distinct methyl signals (two doublets for the isopropyl terminus, one doublet for the C3-methyl). -
Mass Spectrometry (ESI-MS):
. -
Optical Rotation: Specific rotation
is a critical purity check. For the (2S,3S) isomer, values are typically positive in acidic solution (similar to L-Isoleucine, to in 6N HCl), though batch-specific CoA data should always be the reference.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23647966, this compound. Retrieved from [Link]
Sources
Role of (2S,3S)-2-amino-3,4-dimethylpentanoic acid in peptide structure
The Structural and Functional Role of (2S,3S)-2-Amino-3,4-dimethylpentanoic Acid in Peptide Engineering A Technical Whitepaper for Foldamer Design and Structural Biology
Executive Summary
The non-canonical amino acid This compound —commonly known as 4-methylisoleucine (4-MeIle) —represents a frontier in peptidomimetic engineering. Originally identified as an extraterrestrial organic compound in carbonaceous chondrites like the Murchison meteorite[1], this highly branched aliphatic amino acid has garnered significant attention in modern drug development. Due to its extreme steric bulk (featuring both
Chemical Identity and Steric Architecture
To understand the structural utility of 4-MeIle, one must first analyze its topology. The molecule consists of a pentanoic acid backbone with an amino group at C2 (
Unlike isoleucine, which possesses a sec-butyl side chain, the side chain of 4-MeIle is a 1,2-dimethylpropyl group . This creates a unique steric environment:
-
-Branching: Restricts rotation around the N-C
( ) and C -C ( ) bonds. - -Branching: The isopropyl terminal creates a massive hydrophobic umbrella that shields the adjacent peptide bonds.
When incorporated into a peptide chain, the
Table 1: Comparative Steric and Thermodynamic Parameters of Aliphatic Amino Acids
| Amino Acid | Side Chain Structure | Ramachandran Preference | Hydrophobicity (LogP) | ||
| Alanine | -CH | No | No | Low | |
| Valine | -CH(CH | Yes | No | Moderate | |
| Isoleucine | -CH(CH | Yes | Linear | High | |
| 4-MeIle | -CH(CH | Yes | Branched | Strict | Very High |
Biological Interactions: The Tlp3 Chemoreceptor Case Study
Beyond its use as a passive structural scaffold, 4-MeIle is a potent biological effector. Pathogenic bacteria, such as Campylobacter jejuni, utilize chemotaxis to navigate the host intestinal tract. The C. jejuni chemoreceptor Tlp3 features a dCache ligand-binding domain (LBD) that specifically recognizes hydrophobic amino acids[5].
X-ray crystallographic studies (PDB: 6W3O) reveal that 4-MeIle binds directly to the Tlp3 LBD as a powerful chemoattractant[6][7]. The causality behind this high-affinity binding lies in the hydrophobic effect: upon entering the binding pocket, >99% of the accessible surface area of 4-MeIle is buried, displacing highly ordered water molecules and driving the interaction entropically[7].
Fig 1. Chemotaxis signaling cascade triggered by 4-methylisoleucine binding to Tlp3.
Experimental Workflows & Self-Validating Protocols
Working with highly hindered amino acids requires significant deviations from standard biochemical protocols. Below are the optimized methodologies for synthesizing and structurally characterizing 4-MeIle-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of 4-MeIle Peptides
Standard coupling reagents (e.g., HBTU/HOBt) fail to couple 4-MeIle efficiently because the 1,2-dimethylpropyl side chain sterically blocks the nucleophilic attack of the resin-bound amine onto the activated carboxylate.
Causality-Driven Protocol:
-
Activation: Use HATU and HOAt with N,N-Diisopropylethylamine (DIEA) in DMF. Why? HOAt forms a highly reactive 7-aza-benzotriazole active ester. The nitrogen atom at position 7 provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and overcome the steric barrier.
-
Microwave-Assisted Coupling: Heat the reaction to 75°C for 15 minutes. Why? The thermal energy is required to cross the high activation energy (
) threshold imposed by the -branching. -
Self-Validation (Kaiser Test): Perform a ninhydrin-based Kaiser test. If the resin beads turn blue (indicating unreacted primary amines due to incomplete coupling), automatically trigger a second coupling cycle before proceeding to deprotection.
-
Capping: Treat with acetic anhydride. Why? To permanently acetylate any unreacted sequences, preventing the formation of deletion sequences that are chromatographically inseparable from the target peptide.
Fig 2. Self-validating SPPS workflow for sterically hindered 4-methylisoleucine.
Structural Elucidation via X-Ray Crystallography
To confirm the Ramachandran angles induced by 4-MeIle, X-ray crystallography of the peptide-receptor complex (e.g., Tlp3) is required[8].
Causality-Driven Protocol:
-
Co-Crystallization: Mix the purified protein (10 mg/mL) with a 5-fold molar excess of 4-MeIle. Use the hanging-drop vapor diffusion method. Why? Vapor diffusion allows the drop to slowly dehydrate against a reservoir solution, gently pushing the protein-ligand complex into a state of supersaturation where ordered nucleation occurs rather than amorphous precipitation.
-
Cryoprotection: Briefly soak the crystal in the mother liquor supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen. Why? Glycerol disrupts the hydrogen-bonding network of water, preventing the formation of crystalline ice which would otherwise diffract X-rays and obscure the protein's diffraction pattern.
-
Validation: Process diffraction data and validate the backbone geometry using a Ramachandran plot. For 4-MeIle, the
and angles must strictly localize to the upper-left quadrant (extended -sheet region).
Strategic Implications in Drug Development
The incorporation of this compound into therapeutic peptides offers two massive advantages for drug developers:
-
Conformational Locking: By forcing the peptide into a rigid
-strand, the entropic cost of binding to a target receptor is pre-paid, drastically increasing binding affinity ( ). -
Proteolytic Immunity: The dense hydrophobic cloud generated by the
-isopropyl group physically blocks proteases (like trypsin or pepsin) from accessing the scissile peptide bond, significantly extending the in vivo half-life of the peptide biologic.
References
-
PubChem. "this compound". National Institutes of Health (NIH). URL:[Link]
-
Khan, M.F., Machuca, M.A., Rahman, M.M., Roujeinikova, A. "Structure-Activity Relationship Study Reveals the Molecular Basis for Specific Sensing of Hydrophobic Amino Acids by the Campylobacter jejuni Chemoreceptor Tlp3". Biomolecules (MDPI). URL:[Link]
-
RCSB Protein Data Bank. "6W3O: Crystal structure of ligand-binding domain of Campylobacter jejuni chemoreceptor Tlp3 in complex with 4-methylisoleucine". RCSB PDB. URL: [Link]
-
Burton, A.S., et al. "The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System". NASA Technical Reports Server. URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. This compound | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. Structure-Activity Relationship Study Reveals the Molecular Basis for Specific Sensing of Hydrophobic Amino Acids by the Campylobacter jejuni Chemoreceptor Tlp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. mdpi.com [mdpi.com]
- 8. wwPDB: pdb_00006w3o [wwpdb.org]
Thermodynamic Architecture of Non-Proteinogenic Amino Acids (NPAAs) in Peptide Drug Design
Executive Summary
The incorporation of non-proteinogenic amino acids (NPAAs) represents a paradigm shift in modern peptide therapeutics, moving beyond simple sequence mimickry to the precise engineering of thermodynamic landscapes. For the drug development scientist, NPAAs are not merely structural analogs; they are thermodynamic tools used to modulate entropy (
The Physicochemical Landscape of NPAAs
The thermodynamic behavior of a peptide is the sum of its parts. NPAAs introduce unique side-chain chemistries and backbone geometries that deviate from the standard 20 proteinogenic amino acids (PAAs). Understanding these deviations is critical for rational design.
Electronic and Solvation Thermodynamics
Unlike PAAs, which occupy a specific island of pKa and lipophilicity values, NPAAs allow for the fine-tuning of charge states and solvation energies.
-
Ornithine (Orn) vs. Lysine: Ornithine possesses a shorter side chain (
reduction) than Lysine. This reduces the entropic cost of side-chain ordering upon binding but alters the pKa of the -amino group (~10.5) compared to the -amino of Lysine (~10.8), affecting electrostatic steering in receptor binding. -
Citrulline (Cit) vs. Arginine: Citrulline is the isostere of Arginine where the guanidinium group is replaced by a urea group. This abolishes the positive charge at physiological pH, dramatically altering
and allowing the residue to act as a neutral hydrogen bond donor/acceptor rather than a cationic anchor.
Conformational Entropy ( )
The introduction of NPAAs often serves to pre-organize peptide conformation, reducing the entropic penalty of folding (
-
-Disubstituted Amino Acids (e.g., Aib): These introduce severe steric clashes in the Ramachandran plot, restricting
and torsion angles to helical regions ( or -helix). This "entropic pre-payment" increases the thermodynamic stability of the folded state. -
N-Methylation: Eliminates a hydrogen bond donor and introduces steric bulk, often forcing the backbone into specific turn conformations (e.g., cis-peptide bonds) and improving membrane permeability by lowering the desolvation energy penalty.
Table 1: Comparative Physicochemical & Thermodynamic Properties[1]
| Amino Acid Class | Representative NPAA | Structural Modification | Thermodynamic Impact | pKa (Side Chain) | |
| Cationic Analogs | Ornithine (Orn) | Shortened Lysine homolog | Reduced side-chain entropy; altered pKa | ~10.5 | Similar to Lys, slightly less hydrophilic |
| Neutral Isosteres | Citrulline (Cit) | Urea replacement of Guanidinium | Loss of charge; H-bond donor/acceptor shift | Neutral | Significantly higher lipophilicity than Arg |
| Conformational Constrainers | Methylation at | High helical propensity; reduced | N/A | Reduced solubility compared to Ala | |
| Backbone Extenders | Extra methylene in backbone | Increased backbone flexibility; resistance to proteolysis | ~10.2 (amino) | High water solubility | |
| Chiral Inverters | D-Alanine | Inverted stereocenter | Disrupts L-helices; stabilizes | N/A | Identical to L-Ala (enantiomeric) |
Thermodynamic Stability & Folding Dynamics[1]
The core challenge in peptide drug design is balancing the free energy of folding (
Manipulating the Folding Funnel
Native peptides often have a rugged energy landscape with multiple local minima (misfolded states).
-
D-Amino Acids: Strategic placement of D-amino acids can destabilize unwanted secondary structures (like amyloidogenic
-sheets) by introducing steric "bumps" that are thermodynamically unfavorable in the aggregate lattice. -
-Amino Acids: These residues favor specific secondary structures (e.g., 14-helices) that are thermodynamically distinct from
-helices. They are invisible to standard proteases because the transition state energy for hydrolysis is prohibitively high for enzymes evolved for -backbones.
Visualization: Impact of NPAAs on Energy Landscapes
The following diagram illustrates how NPAAs smooth the folding funnel and deepen the native state energy well.
Caption: NPAAs reduce the conformational search space, bypassing kinetic traps (misfolded states) and deepening the thermodynamic stability of the bioactive conformation.
Experimental Characterization Methodologies
To validate the thermodynamic contributions of NPAAs, precise calorimetric and spectroscopic assays are required.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the thermal transition midpoint (
-
Sample Preparation:
-
Dissolve peptide in degassed buffer (e.g., 20 mM Phosphate, pH 7.4) to a concentration of 0.5–2.0 mg/mL.
-
Critical Step: Dialyze the sample against the reference buffer for 12+ hours to ensure exact chemical potential matching. Mismatched buffers create artifactual heat signals.
-
-
Instrument Setup (e.g., Nano DSC):
-
Scan Rate: 1°C/min (slower rates reduce thermal lag).
-
Pressure: 3 atm (prevents boiling/bubble formation).
-
-
Data Acquisition:
-
Perform buffer-buffer baseline scans until superimposable.
-
Load sample and scan from 10°C to 110°C.
-
-
Analysis:
-
Subtract baseline. Normalize to molar heat capacity (
). -
Integrate the area under the transition peak to calculate
. -
Interpretation: A sharper, higher-
peak in NPAA-modified peptides indicates a more cooperative and thermodynamically stable fold.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Dissect the binding free energy (
-
Ligand/Protein Prep:
-
Protein (Receptor) in cell: 10–50
M. -
Peptide (Ligand) in syringe: 10–20x cell concentration.
-
Solvent Match: Both must be in identical buffers (use final dialysis buffer for dilution).
-
-
Titration Sequence:
-
Temperature: 25°C (standard) or physiological 37°C.
-
Injections: 1 x 0.4
L (dummy injection), followed by 19 x 2.0 L. -
Spacing: 180 seconds (allow signal to return to baseline).
-
-
Thermodynamic Signature Analysis:
-
Enthalpy Driven (
): Indicates optimized hydrogen bonding and van der Waals contacts (often improved by specific NPAA side chains like Citrulline). -
Entropy Driven (
): Indicates hydrophobic effect or conformational pre-organization. Key Insight: If an NPAA (e.g., Aib) restricts the peptide's flexibility before binding, the entropic penalty of binding is reduced, making more favorable.
-
Visualization: Thermodynamic Profiling Workflow
Caption: Integrated workflow ensuring only thermodynamically viable NPAA-peptides progress to lead selection.
Case Studies in Thermodynamic Engineering
Compstatin Analogs: Entropic Optimization
Compstatin is a cyclic peptide inhibitor of complement component C3. Early generations suffered from rapid clearance.
-
Modification: Incorporation of N-methylated amino acids and D-amino acids in the backbone.
-
Thermodynamic Outcome: The backbone methylation reduced the solvation energy penalty (more hydrophobic) and restricted the conformational ensemble. ITC analysis revealed that while
remained similar to the parent, the entropic contribution ( ) became significantly more favorable due to the "pre-paid" conformational cost, leading to a nanomolar affinity ( nM) and extended half-life [1].
Antimicrobial Peptides (AMPs): Helical Stabilization
Magainin-derived AMPs often lose helicity in serum, leading to proteolytic degradation.
-
Modification: Substitution of Alanine with
-Aminoisobutyric acid (Aib) and 1-aminocyclohexanecarboxylic acid . -
Thermodynamic Outcome: Aib acts as a helical inducer. DSC studies showed an increase in the helix-coil transition temperature (
). The thermodynamic stabilization of the amphipathic helix directly correlated with increased antimicrobial potency and resistance to trypsin digestion, as the protease could not access the rigidified backbone [2].
References
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids . MDPI Antibiotics. Available at: [Link]
-
Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues . National Institutes of Health (PMC). Available at: [Link]
-
Characterizing Protein Stability by DSC . TA Instruments.[1] Available at: [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design . Frontiers in Pharmacology. Available at: [Link]
Sources
Technical Guide: Asymmetric Synthesis and Structural Validation of 4-Methyl-L-Isoleucine
The following technical guide is structured to provide a comprehensive, rigorous, and actionable resource for the synthesis and characterization of 4-Methyl-L-isoleucine.
Executive Summary & Compound Profile
4-Methyl-L-isoleucine (also designated as (2S,3S)-2-amino-3,4-dimethylpentanoic acid ) is a non-proteinogenic
In drug development, this residue is critical for:
-
Conformational Constraint: The contiguous stereocenters (C2, C3) and the bulky isopropyl terminus restrict
and rotameric space, stabilizing secondary structures like -sheets or helices in peptidomimetics. -
Proteolytic Stability: The steric bulk adjacent to the peptide bond hinders enzymatic access, extending the in vivo half-life of therapeutic peptides.[2]
-
Hydrophobic Packing: It serves as a "super-isoleucine," filling hydrophobic pockets in receptor binding sites more effectively than natural aliphatic residues.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Methylisoleucine, |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Stereocenters | C2 (S), C3 (S) |
| Side Chain | 1,2-dimethylpropyl |
Advanced Synthetic Strategies
The synthesis of 4-Methyl-L-isoleucine is synthetically demanding due to the requirement for absolute stereocontrol over two contiguous chiral centers (C2 and C3). Simple alkylation of glycine enolates often yields diastereomeric mixtures.
The Kazmaier Chelate-Enolate Claisen Rearrangement is selected here as the primary protocol due to its superior diastereoselectivity and ability to generate the carbon skeleton with defined stereochemistry in a single step.
Protocol A: Kazmaier Chelate-Enolate Claisen Rearrangement
This method utilizes the [3,3]-sigmatropic rearrangement of a chelated glycine ester enolate to establish the C2-C3 bond with high syn- or anti-selectivity, followed by hydrogenation.
Step 1: Esterification
Reaction: N-Protected Glycine + Allylic Alcohol
-
Reagents: N-Cbz-Glycine, (E)-3-methyl-2-buten-2-ol (or specific chiral allylic alcohol precursor), DCC, DMAP.
-
Mechanism: Steglich esterification.
Step 2: Claisen Rearrangement (Key Step)
Reaction: Allylic Ester
-
Reagents: LDA (Lithium Diisopropylamide),
(Chelating agent), THF, -78°C to RT. -
Causality: The addition of
forms a rigid chelated metal enolate. Upon warming, the enolate undergoes a suprafacial [3,3]-sigmatropic rearrangement. The chair-like transition state dictates the relative stereochemistry (typically syn for Z-enolates). -
Outcome: Formation of the protected (2S,3S)-2-amino-3,4-dimethyl-4-pentenoic acid precursor.
Step 3: Stereoselective Hydrogenation
Reaction: Alkene Reduction
-
Reagents:
(1 atm), Pd/C or Rh(COD) catalyst. -
Process: Hydrogenation of the terminal double bond saturates the side chain to yield the final 1,2-dimethylpropyl group.
Protocol B: Schöllkopf Bis-Lactim Ether Method
For laboratories where transition-metal catalyzed rearrangements are not viable, the Schöllkopf auxiliary offers a robust alternative, though with potentially lower yields for bulky electrophiles.
-
Auxiliary Formation: Condensation of L-Valine and Glycine to form the cyclic bis-lactim ether.
-
Deprotonation: n-BuLi at -78°C generates the lithiated species.
-
Alkylation: Addition of 2-iodo-3-methylbutane .
-
Note: Secondary halides are sluggish. The addition of HMPA or DMPU may be required to accelerate substitution.
-
-
Hydrolysis: Mild acidic hydrolysis (0.25 N HCl) cleaves the auxiliary, releasing the amino acid ester and recovering the valine methyl ester.
Visualization of Synthetic Logic
The following diagram illustrates the workflow for the Kazmaier route, highlighting the critical transition state that enforces stereochemistry.
Characterization & Validation
Self-validating protocols are essential to ensure the identity and purity of the synthesized non-canonical amino acid.
Nuclear Magnetic Resonance (NMR) Fingerprinting
The
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |
| 3.60 - 3.75 | Doublet (d) | Coupling | ||
| 1.90 - 2.10 | Multiplet | Shifted downfield relative to Ile due to extra methyl. | ||
| ~1.60 | Multiplet | Methine proton of the isopropyl group. | ||
| 0.85 - 0.95 | Doublet (d) | Two doublets (6H) for the isopropyl terminus. | ||
| Carbonyl | ~172.0 | Singlet | Carboxylic acid/ester carbonyl. | |
| ~14.0 - 16.0 | Singlet | Distinct from the |
Stereochemical Validation
-
Marfey’s Analysis: Derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) followed by LC-MS analysis.
-
Protocol: React 50
g of product with FDAA. Compare retention times against standard L-Ile and D-allo-Ile references. 4-Me-Ile will show a unique retention time due to increased hydrophobicity.
-
-
X-Ray Crystallography:
-
Crystals can be grown from aqueous ethanol.
-
Space Group: Monoclinic
(Polymorph reported in literature).[3] -
This provides the absolute configuration confirmation.
-
References
-
Synthesis of
-Branched Amino Acids:- Kazmaier, U. (1996). "Synthesis of Quaternary Amino Acids by Claisen Rearrangement." Journal of Organic Chemistry.
-
(Verified Context)
-
Schöllkopf Method
- Schöllkopf, U. et al. (1981). "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers.
-
Structural Data & Crystallography
-
Görbitz, C. H., & Dalhus, B. (1996).[3] "Crystal structures of L-isoleucine and L-allo-isoleucine." Acta Crystallographica Section C.
-
-
PubChem Compound Summary
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 23647966, this compound".
-
Biocatalytic Approaches
- "Stereoselective Synthesis of -Branched Aromatic -Amino Acids via Biocatalytic Dynamic Kinetic Resolution." PMC - NIH.
Sources
Predicted Protein Binding of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid
Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists
Executive Summary
(2S,3S)-2-amino-3,4-dimethylpentanoic acid (often referred to as
This guide analyzes its predicted protein binding behavior based on structure-activity relationship (SAR) principles, focusing on three critical interfaces in cellular physiology:
-
Membrane Transport: High-affinity substrate for System L transporters (LAT1).
-
Translational Machinery: Steric exclusion from canonical tRNA synthetases (IleRS/LeuRS), preventing misincorporation into the proteome.
-
Nutrient Signaling: Potential modulation of the mTORC1 pathway via Sestrin2 interaction.[1][2]
Physicochemical & Structural Profile[1][2][5]
Before predicting binding, we must define the ligand's properties. The (2S,3S) configuration dictates the spatial orientation of the side chain, which is critical for chiral recognition.
| Property | Value / Description | Impact on Binding |
| IUPAC Name | This compound | Defines stereochemistry at |
| Common Analogs | L-Isoleucine, L-Leucine, | Isostere of Ile with an added |
| Hydrophobicity | High (Predicted LogP | Drives binding to hydrophobic pockets (e.g., LAT1). |
| Steric Bulk | High ( | Restricts rotation ( |
| pKa (approx) | Zwitterionic at physiological pH (7.4). |
Conformational Restriction
The vicinal dimethyl substitution (methyl groups at C3 and C4) creates significant steric strain. In a peptide backbone, this restricts the
Predicted Membrane Transport (LAT1/SLC7A5)
The L-type Amino Acid Transporter 1 (LAT1) is the primary route for large neutral amino acids (LNAAs) to cross the blood-brain barrier and enter rapidly dividing cells.
Mechanism of Interaction
LAT1 functions as an obligate exchanger (antiport) with a broad substrate specificity for hydrophobic side chains.
-
Binding Pocket: The LAT1 binding site is large and hydrophobic, evolved to accommodate Phenylalanine, Leucine, and Tryptophan.
-
Prediction: this compound is a high-affinity substrate for LAT1.
-
Rationale: The molecule possesses both the essential zwitterionic "head" (required for recognition) and a bulky aliphatic "tail" that maximizes van der Waals contacts within the transporter's hydrophobic vestibule.
-
Competitive Inhibition: It likely competes with Leucine for transport, potentially inhibiting mTORC1 signaling indirectly by starving cells of natural Leucine if present in high concentrations.
-
Experimental Implication
For drug delivery, this amino acid can be used as a "warhead" or prodrug moiety to hijack LAT1 for delivery across the Blood-Brain Barrier (BBB).
Interaction with tRNA Synthetases (Translation Fidelity)[6]
A critical safety feature in biology is the exclusion of non-canonical amino acids from protein synthesis to prevent misfolding.
Isoleucyl-tRNA Synthetase (IleRS)[2]
-
Natural Substrate: L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid).
-
Difference: The target molecule has an extra methyl group at C4.
-
Predicted Binding: Steric Exclusion.
-
Synthetic Site: The IleRS activation site is tightly packed to discriminate against Leucine (isobaric but different shape). The addition of a methyl group at C4 of the isoleucine scaffold likely creates a severe steric clash with the pocket walls (specifically the region accommodating the
-methyl of Ile). -
Editing Site: Even if activated (formed into aminoacyl-AMP), the molecule would likely be too bulky to enter the hydrolytic editing site, or fail to transfer to tRNA due to misalignment.
-
-
Result: It is unlikely to be translationally active in wild-type systems, making it "orthogonal" and safe from proteome incorporation.
Leucyl-tRNA Synthetase (LeuRS)[1][2]
-
Natural Substrate: L-Leucine.[3]
-
Difference: Methylation at C3 (
-position). -
Predicted Binding: Exclusion.
-
LeuRS relies on the flexibility of the
-carbon to position the isopropyl tail. The rigid (2S,3S) stereochemistry and C3-methylation prevent the side chain from adopting the necessary rotamer to fit the LeuRS pocket.
-
Signaling Pathways: mTORC1 and Sestrins[3][4]
The mechanistic target of rapamycin complex 1 (mTORC1) senses amino acids via the Sestrin2-GATOR2 pathway.[2]
Sestrin2 Interaction
Sestrin2 acts as a leucine sensor.[1][2] It binds leucine with a
-
Binding Mode: Leucine binds via its charged termini (anchored by Glu451 and Arg390) and its hydrophobic tail fits into a specific pocket.
-
Prediction: Weak Binding or Antagonism.
-
The binding pocket of Sestrin2 is relatively spacious but specific. The additional bulk of this compound may prevent the "lid" of the sensor from closing effectively.
-
If it binds but prevents the conformational shift required to release GATOR2, it could act as an mTORC1 antagonist (inhibiting signaling even in the presence of nutrients).
-
Visualization of Biological Logic
The following diagram illustrates the predicted flow of the molecule through cellular systems, highlighting checkpoints of acceptance (Transport) vs. rejection (Translation).
Caption: Predicted biological fate of this compound. Green arrows indicate successful interaction/transport; red tees indicate exclusion or inhibition.
Summary of Predicted Parameters
| Target Protein | Interaction Type | Predicted Outcome | Mechanism |
| LAT1 (SLC7A5) | Transporter Substrate | High Transport Efficiency | Hydrophobic interaction matches pocket requirements; competes with Leu/Ile. |
| IleRS | Enzyme Substrate | No Reaction (Rejection) | Steric hindrance at C4 prevents activation or transfer to tRNA. |
| Sestrin2 | Sensor Ligand | Low Affinity / Antagonist | Bulky side chain prevents sensor conformational change required for mTORC1 activation. |
| Proteases | Enzyme Substrate | Resistance | Non-standard side chain prevents recognition by Trypsin/Chymotrypsin-like proteases. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23647966, this compound. Retrieved from [Link][4]
-
Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wolfson, R. L., & Sabatini, D. M. (2017). The Dawn of the Age of Amino Acid Sensors for the mTORC1 Pathway.[1] Cell Metabolism.[1] Retrieved from [Link]
-
Perona, J. J., & Gruic-Sovulj, I. (2014). Synthetic and Editing Mechanisms of Aminoacyl-tRNA Synthetases. Annual Review of Biochemistry. Retrieved from [Link]
-
Gauthier-Coles, G., et al. (2021). Quantitative modelling of amino acid transport and homeostasis in mammalian cells. Nature Communications. Retrieved from [Link]
Sources
Methodological & Application
Asymmetric synthesis of (2S,3S)-2-amino-3,4-dimethylpentanoic acid
Application Note: Asymmetric Synthesis of this compound ( -Methylleucine)
Abstract
This application note details a robust, scalable protocol for the asymmetric synthesis of this compound (also referred to as L-
Introduction & Synthetic Strategy
The synthesis of acyclic
This protocol employs an Asymmetric Strecker Synthesis using (S)-(-)-
Mechanistic Pathway[1][2][3][4]
-
Imine Formation: Condensation of 2,3-dimethylbutanal with the chiral amine.
-
Cyanosilylation: Nucleophilic attack by cyanide (TMSCN) on the imine. The chiral auxiliary induces facial selectivity.
-
Purification: Chromatographic or crystallographic separation of diastereomers to isolate the (2S,3S) precursor.
-
Hydrolysis & Deprotection: Acidic hydrolysis of the nitrile followed by hydrogenolytic removal of the auxiliary.
Reaction Scheme Visualization
Figure 1: Workflow for the Asymmetric Strecker Synthesis of (2S,3S)-
Critical Safety & Handling (HCN Protocol)
WARNING: This protocol involves the use of Trimethylsilyl cyanide (TMSCN), which can release Hydrogen Cyanide (HCN) gas upon contact with moisture or acid.
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.
-
Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to quench residual cyanide before disposal [3].
Experimental Protocol
Phase 1: Imine Condensation
Objective: Formation of the chiral aldimine.
Reagents:
-
2,3-Dimethylbutanal (10.0 mmol)
-
(S)-(-)-
-Methylbenzylamine (10.0 mmol) -
Magnesium Sulfate (MgSO
), anhydrous -
Dichloromethane (DCM), anhydrous
Procedure:
-
Charge a flame-dried round-bottom flask with 2,3-dimethylbutanal (1.0 eq) and anhydrous DCM (0.5 M concentration).
-
Add MgSO
(2.0 eq) to act as a water scavenger. -
Add (S)-(-)-
-Methylbenzylamine (1.0 eq) dropwise at 0°C. -
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by
H NMR should show the disappearance of the aldehyde proton ( ~9.6 ppm) and appearance of the imine proton ( ~7.5 ppm). -
Filter off MgSO
under an inert atmosphere and concentrate the filtrate in vacuo to yield the crude imine. Do not purify on silica (imines hydrolyze); proceed immediately to Phase 2.
Phase 2: Asymmetric Strecker Reaction
Objective: Stereoselective addition of cyanide.
Reagents:
-
Crude Imine (from Phase 1)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Isopropanol (IPA) or Toluene (Solvent)
-
Lewis Acid Catalyst: Zinc Iodide (ZnI
) (0.1 eq) or AlCl (0.1 eq)
Procedure:
-
Dissolve the crude imine in anhydrous Toluene (0.3 M) under Argon.
-
Cool the solution to -40°C. Lower temperatures enhance diastereoselectivity (dr).
-
Add the Lewis Acid catalyst.[1]
-
Add TMSCN (1.2 eq) dropwise via syringe over 20 minutes.
-
Stir at -40°C for 24 hours.
-
Quench: Carefully add saturated NaHCO
solution at 0°C. Vigorous stirring is required. -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Phase 3: Diastereomer Separation
Context: If starting with racemic aldehyde, four isomers are possible. With (S)-amine, you primarily target the (S,S,S) and (R,S,S) aminonitriles (configuration of: Amino-C, Sidechain-C, Aux-C). Note: If the starting aldehyde was racemic, this step is a resolution. If the starting aldehyde was (S)-enriched, this is a purification.
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).
-
Identification: The (2S,3S)-derivative typically elutes separately from the (2R,3R) or (2R,3S) analogs due to the significant steric difference of the
-methyl group. -
Validation: Verify stereochemistry via X-ray crystallography or comparison of optical rotation with literature values for the final amino acid [4].
Phase 4: Hydrolysis and Hydrogenolysis
Objective: Conversion to the free amino acid.
Procedure:
-
Acid Hydrolysis: Dissolve the purified aminonitrile in 6M HCl. Heat to reflux (100°C) for 12–16 hours. This converts the nitrile to the carboxylic acid and hydrolyzes the TMS group.
-
Concentrate to dryness to obtain the amino acid hydrochloride salt (still attached to the chiral auxiliary).
-
Hydrogenolysis: Dissolve the residue in MeOH/H
O (1:1). Add Pd(OH) /C (Pearlman's catalyst, 10 wt% loading). -
Stir under H
atmosphere (balloon pressure, 1 atm) for 12 hours at RT. -
Filter through Celite.
-
Final Purification: Apply the filtrate to a cation-exchange resin (Dowex 50W-X8). Wash with water (to remove neutral impurities) and elute the amino acid with 1M NH
OH. -
Lyophilize the eluent to obtain this compound as a white powder.
Data Summary & Quality Control
Quantitative Expectations
| Parameter | Specification | Notes |
| Overall Yield | 35–45% | From aldehyde (4 steps) |
| Diastereomeric Ratio (dr) | > 20:1 | After chromatography |
| Enantiomeric Excess (ee) | > 98% | Determined by Chiral HPLC |
| Chemical Purity | > 95% | via qNMR |
Analytical Characterization[2][3]
-
H NMR (D
O, 400 MHz): Distinct doublets for the isopropyl methyls ( ~0.90–1.0 ppm) and the -methyl group ( ~0.85 ppm). The -proton typically appears as a doublet ( ~3.6 ppm) with a coupling constant ( ) indicative of the anti-relationship between C2-H and C3-H. -
Mass Spectrometry: [M+H]
calc. for C H NO : 146.12; found 146.1.
Scientific Rationale (Why this method?)
-
Causality of Stereocontrol: The bulky (S)-
-methylbenzylamine auxiliary creates a rigid chair-like transition state during the cyanosilylation. The re-face of the imine is sterically shielded, forcing the cyanide to attack from the si-face, which establishes the (S)-configuration at the -carbon [5]. -
Handling of the
-Center: By utilizing the Strecker reaction, we effectively resolve the -center (C3) during the chromatographic separation of the aminonitriles. The bulky isopropyl group at C3 amplifies the difference in retention time between diastereomers, making separation feasible on a multigram scale. -
Self-Validating System: The appearance of a single set of peaks in the
H NMR of the purified aminonitrile confirms diastereomeric purity before the expensive hydrolysis/reduction steps are performed.
References
-
Martinez-Cuezva, A., et al. "Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids." Molecules, 2023.[2] [Link]
-
Master Organic Chemistry. "Strecker Synthesis Mechanism & Examples." Master Organic Chemistry, 2025. [Link]
-
PubChem. "this compound Compound Summary." National Library of Medicine. [Link]
-
Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal. [Link]
Application Note: Incorporation of (2S,3S)-2-amino-3,4-dimethylpentanoic Acid into Peptides via SPPS
Abstract
The incorporation of sterically constrained non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. (2S,3S)-2-amino-3,4-dimethylpentanoic acid (often referred to as L-
Chemical Profile & Steric Challenges
Structural Identity[2]
-
IUPAC Name: this compound[2]
-
Common Names: L-
-methylleucine, (2S,3S)- -MeLeu. -
Stereochemistry: The (2S,3S) configuration indicates L-stereochemistry at the
-carbon and specific chirality at the -carbon. -
Key Feature: The presence of a methyl group at the
-position (C3) creates a "neopentyl-like" steric environment adjacent to the reacting centers.
The Synthetic Bottleneck
Unlike standard amino acids, (2S,3S)-
-
Incoming Acylation: When activating the carboxyl group of Fmoc-(2S,3S)-
-MeLeu, the bulky side chain shields the carbonyl carbon, slowing down the formation of the active ester. -
Subsequent Elongation: Once incorporated, the
-methyl group sterically crowds the N-terminal amine. This significantly lowers the nucleophilicity of the amine during the coupling of the next amino acid, often leading to deletion sequences (missing residues).
Experimental Protocols
Reagents and Stock Solutions
-
Fmoc-AA: Fmoc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid (High purity >98% ee is critical to prevent diastereomeric mixtures).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3]
-
Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.
-
Solvent: DMF (anhydrous). NMP (N-methyl-2-pyrrolidone) is preferred for difficult sequences due to better resin swelling and solubility.
Protocol A: Coupling Fmoc-(2S,3S)- -MeLeu to the Resin
Objective: Efficiently attach the bulky residue to the growing chain.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).
-
Activation (Pre-activation is discouraged to avoid racemization; in-situ is preferred):
-
Dissolve Fmoc-(2S,3S)-
-MeLeu (3.0 eq) and HATU (2.9 eq) in minimum DMF/NMP. -
Add DIEA (6.0 eq) immediately prior to addition to resin.
-
Note: Do not let the activated solution sit for >2 minutes before adding to resin.
-
-
Coupling:
-
Standard: Shake at Room Temperature (RT) for 2 hours .
-
Microwave (Recommended): 75°C for 5 minutes (Power: 25-30W). Caution: Ensure Cys/His are not present or protected to avoid racemization at high temp.
-
-
Monitoring: Perform a Kaiser Test .
-
Colorless: Complete coupling.
-
Blue: Incomplete. Proceed to Double Coupling.
-
-
Double Coupling (if needed): Repeat step 3-4 with fresh reagents.
Protocol B: Chain Elongation (Coupling onto (2S,3S)- -MeLeu)
Objective: Overcome the low nucleophilicity of the sterically hindered amine.
Critical Adjustment: The amine of the anchored (2S,3S)-
-
Deprotection: Standard Fmoc removal (20% Piperidine/DMF).[4]
-
Modification: Extend deprotection time to 2 x 10 min to ensure complete removal in the hindered environment.
-
-
Activation of Next Amino Acid:
-
Use HATU or PyAOP (3-5 eq). PyAOP is an HOAt-derived phosphonium salt that is highly effective for hindered amines.
-
Alternatively, use Fmoc-AA-Fluorides (via TFFH activation) if the incoming AA is also bulky (e.g., Aib, Val).
-
-
Coupling Conditions:
-
Double Couple is Mandatory.
-
Cycle 1: 1 hour at RT (or 75°C MW).
-
Cycle 2: 1 hour at RT (or 75°C MW).
-
-
Capping (Crucial):
-
After the double coupling, treat resin with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 min.
-
Reasoning: This acetylates any unreacted amines, terminating the deletion sequence. It is easier to purify a truncated acetylated peptide (n-1) than a deletion mutant (n-1) that continues growing.
-
Data Summary: Coupling Efficiency
| Coupling Reagent | Conditions | Coupling To | Coupling From | Risk Profile |
| HBTU / DIEA | RT, 1 hr | < 70% (Poor) | < 50% (Critical Failure) | High Deletion |
| DIC / Oxyma | RT, 2 hr | 85-90% | 70-80% | Moderate |
| HATU / DIEA | RT, 2 hr | > 98% | 85-90% | Low |
| HATU / DIEA | MW (75°C) | > 99% | > 98% | Optimal |
Visualization of Workflow
The following diagram illustrates the decision logic for incorporating this difficult residue.
Figure 1: Decision tree for the incorporation and elongation of this compound in SPPS.
Troubleshooting & Quality Control
Racemization Control
The (2S,3S) center is prone to epimerization during activation, particularly if base-mediated proton abstraction occurs at the
-
Prevention: Use Oxyma Pure or HOAt as additives. These lower the pKa of the active ester leaving group, accelerating the coupling reaction relative to the racemization rate.
-
Base Choice: Use TMP (collidine) instead of DIEA if racemization is detected, as it is a weaker base but sufficient for HATU activation.
Analytical Verification
Standard C18 HPLC may not resolve diastereomers (e.g., L-L vs L-D peptides) resulting from racemization.
-
Recommendation: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) or a specialized Chiral Column (e.g., Chiralpak) to verify the stereochemical integrity of the final peptide.
-
NMR: 1H-NMR is definitive. Look for the distinct splitting patterns of the
-methyl and -methyl groups; diastereomers often show doubling of these signals.
Solubility Issues
Peptides containing
-
Solution: Use Pseudoproline dipeptides at positions Ser/Thr/Cys if they appear later in the sequence to break secondary structures.
-
Solvent: Use NMP or add 1% DBU in DMF during deprotection to disrupt aggregation.
References
-
BenchChem. Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. (Note: Protocol adapted for dimethylpentanoic analog). Link
-
Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and HOAt for Hindered Amino Acids. Link
-
RSC (Royal Society of Chemistry). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid and incorporation into peptides. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Luxembourg Bio Technologies. Comparison of various coupling reagents (COMU vs HATU) in solid-phase synthesis. Link
-
PubChem. this compound: Compound Summary. National Library of Medicine. Link
Sources
Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & The Mechanistic Challenge
As peptide therapeutics grow in complexity, the incorporation of sterically hindered amino acids—such as
From a mechanistic perspective, steric hindrance disrupts the optimal Bürgi-Dunitz trajectory required for the nucleophilic attack of the resin-bound terminal amine onto the activated carbonyl of the incoming amino acid. For instance, the gem-dimethyl group of Aib creates a dense steric shield, while N-methylation removes a critical hydrogen bond donor and physically blocks the amine, drastically reducing its nucleophilicity. Furthermore, these residues often induce rigid secondary structures (e.g.,
To achieve high-fidelity synthesis, we must transition from standard room-temperature protocols to a strategically engineered workflow combining thermodynamic intervention and hyper-reactive coupling chemistry .
Strategic Pillars for Hindered SPPS
Thermodynamic Intervention: Microwave-Assisted SPPS (MW-SPPS)
Standard conductive heating is often insufficient to overcome the high activation energy (
Coupling Chemistry: Selecting the Right Activator
The choice of coupling reagent is the most critical variable in hindered SPPS.
-
DIC/Oxyma Pure: This combination is the gold standard for high-temperature MW-SPPS. It forms a highly reactive Oxyma ester without the need for a basic additive (like DIPEA), which suppresses base-catalyzed epimerization even at 90 °C[2].
-
Aminium Salts (HATU/COMU): While HATU generates an exceptionally reactive OAt ester, it carries a severe risk: if the coupling is slow (as is typical with hindered residues), the unreacted terminal amine can react with the uronium salt itself, leading to irreversible guanidinylation and permanent chain termination. Therefore, HATU is best reserved for secondary couplings where DIC/Oxyma has already saturated the most accessible sites.
-
Amino Acid Fluorides: Generated in situ using reagents like TFFH, amino acid fluorides are uniquely small and highly reactive, making them exceptionally suited for coupling
-disubstituted amino acids[3].
Quantitative Comparison of Coupling Reagents
Table 1: Reagent efficacy and mechanistic profiles for sterically hindered SPPS.
| Reagent System | Reactive Intermediate | Base Requirement | Epimerization Risk | Efficacy for Hindered AAs | Mechanistic Byproducts / Notes |
| DIC / Oxyma Pure | Oxyma ester | None (Neutral) | Very Low | High (Excellent w/ MW) | Soluble urea; non-explosive, ideal for high temps[2]. |
| HATU / DIPEA | OAt ester | Strong (DIPEA) | Moderate | Very High | Tetramethylurea; causes irreversible guanidinylation if excess. |
| PyAOP / DIPEA | OAt ester | Strong (DIPEA) | Moderate | Very High | Phosphoramide; avoids guanidinylation of N-terminus. |
| TFFH / DIPEA | Acid fluoride | Strong (DIPEA) | Low | High (Ideal for Aib) | HF (in situ); highly reactive for |
| DCC / HOBt | OBt ester | None | Low | Low to Moderate | Insoluble DCU; HOBt poses explosive hazards[4]. |
Logical Workflow for Hindered SPPS
The following diagram illustrates the decision matrix for incorporating sterically hindered residues, emphasizing the shift toward MW-heating and double-coupling strategies.
Logical workflow for SPPS incorporating sterically hindered amino acids using MW heating.
Validated Experimental Protocols
To ensure a self-validating system , these protocols integrate mandatory capping steps. Capping guarantees that any unreacted hindered amines are acetylated and permanently removed from the elongation cycle. During final RP-HPLC, these truncated deletion sequences will elute significantly earlier than the full-length product, ensuring unambiguous purification.
Protocol A: High-Temperature MW-SPPS for Single Hindered Residues
Use this protocol for coupling a hindered amino acid (e.g., Aib) onto a standard primary amine.
-
Resin Preparation: Swell a low-loading PEG-based resin (e.g., ChemMatrix, 0.3–0.4 mmol/g) in DMF for 30 minutes. Rationale: PEG resins provide superior swelling in DMF compared to polystyrene, accommodating the structural rigidity of hindered peptides.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 × 3 min, 1 × 10 min) at room temperature. Wash thoroughly with DMF (5 × 1 min).
-
Activation & Coupling:
-
Prepare a solution of 5 eq. Fmoc-AA-OH and 5 eq. Oxyma Pure in DMF.
-
Add 5 eq. DIC to the mixture and immediately add to the resin.
-
Subject the reaction vessel to microwave irradiation at 90 °C for 5 minutes [2]. (Note: If coupling Cys or His, reduce temperature to 50 °C to prevent epimerization).
-
-
Washing: Wash the resin with DMF (3 × 1 min).
-
Capping (Critical Step): Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85 v/v/v) for 10 minutes at room temperature. Wash with DMF (3 × 1 min).
Protocol B: Double-Coupling Strategy for Consecutive Hindered Residues
Use this protocol when coupling a hindered amino acid onto an already hindered N-terminus (e.g., Aib-Aib or N-Me to N-Me).
-
First Coupling (DIC/Oxyma): Perform activation and coupling exactly as described in Protocol A, Step 3 (MW at 75–90 °C for 5–10 minutes). Wash with DMF (3 × 1 min).
-
Second Coupling (HATU/DIPEA):
-
Rationale: The first coupling neutralizes the majority of accessible sites without risking guanidinylation. The second coupling forces the reaction to completion using the highly reactive OAt ester[5].
-
Prepare a solution of 5 eq. Fmoc-AA-OH and 5 eq. HATU in DMF.
-
Add 10 eq. DIPEA, pre-activate for exactly 2 minutes, and add to the resin.
-
Subject to microwave irradiation at 75 °C for 5 minutes .
-
-
Washing & Capping: Wash with DMF (3 × 1 min) and perform the capping step as described in Protocol A, Step 5.
References
-
NIH / PMC. "Introduction to Peptide Synthesis." [Link]
-
ChemRxiv. "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures." [Link]
-
CSIC. "Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine." [Link]
Sources
Protocols for Fmoc-protection of beta-branched amino acids
Advanced Protocols for Fmoc-Protection of -Branched Amino Acids
Abstract & Strategic Overview
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a foundational step in modern peptide synthesis.[1][2][3] However,
Standard protocols often fail with these substrates, leading to incomplete protection or, counter-intuitively, the formation of Fmoc-dipeptide impurities (e.g., Fmoc-Val-Val-OH) due to competitive activation pathways.
This guide moves beyond generic "textbook" methods to provide optimized workflows specifically for sterically hindered substrates. We prioritize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for purity and Fmoc-Cl (9-Fluorenylmethyl chloroformate) for reactivity, with strict controls to mitigate side reactions.[4]
Mechanistic Insight: The Challenge
To optimize the protocol, one must understand the failure mode.
-
Steric Deceleration: The bulky substituent at the
-position (e.g., the isopropyl group in Valine) hinders the trajectory of the incoming amine towards the carbonyl of the Fmoc reagent. -
The Oligomerization Trap: In an attempt to force the reaction with highly reactive Fmoc-Cl , a common side reaction occurs. The newly formed Fmoc-amino acid (Fmoc-AA-OH) can react with excess Fmoc-Cl to form a mixed anhydride . This reactive intermediate is then attacked by the remaining free amino acid, generating an impurity: Fmoc-AA-AA-OH .
Decision Matrix: Reagent Selection
| Feature | Fmoc-OSu (Succinimide) | Fmoc-Cl (Chloride) |
| Reactivity | Moderate (Kinetic control) | High (Thermodynamic risk) |
| Primary Risk | Incomplete reaction (slow) | Dipeptide formation (Oligomerization) |
| Byproducts | N-Hydroxysuccinimide (Water soluble) | HCl (Requires rapid neutralization) |
| Recommendation | Primary Choice for Val, Ile, Thr. | Secondary Choice for extremely hindered analogs (e.g., t-Leu). |
Visualizing the Workflow
The following diagram outlines the decision logic and the critical control points (Temperature, pH) required to prevent side reactions during the synthesis.
Caption: Strategic workflow for selecting the optimal Fmoc-protection route based on steric hindrance severity.
Experimental Protocols
Protocol A: The "High Purity" Method (Fmoc-OSu)
Best for: Valine, Isoleucine, Threonine. Rationale: Fmoc-OSu eliminates the risk of mixed anhydride formation, effectively suppressing dipeptide impurities. While slower, it yields a product that often requires no recrystallization.
Reagents:
-
Amino Acid (10 mmol)
-
Fmoc-OSu (11 mmol, 1.1 eq)
-
(20 mmol, 2.0 eq) or
(10 mmol) -
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:[5]1) if solubility is poor.
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the amino acid and
in water ( ).-
Note: Ensure full dissolution. If the amino acid is hydrophobic (e.g., Isoleucine), add the organic co-solvent (Acetone or Dioxane,
) at this stage.
-
-
Reagent Addition: Add Fmoc-OSu slowly as a solid or dissolved in a minimal amount of Acetone/Dioxane.
-
Crucial: Do not cool to 0°C; room temperature (
) is preferred for Fmoc-OSu to overcome the beta-branch steric energy barrier.
-
-
Reaction: Stir vigorously for 12--18 hours .
-
Why so long? Unhindered Glycine reacts in 1 hour. Valine/Isoleucine require overnight stirring to reach
conversion with the milder OSu reagent.
-
-
Workup:
-
Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap).
-
Wash the remaining aqueous solution with
( ) to remove unreacted Fmoc-OSu and byproducts (Fmoc- -Ala-OH is a possible trace byproduct). -
Acidification: Cool the aqueous phase to
and acidify to pH 2.0 using or . -
Observation: The product should precipitate as a white solid or form an oil that solidifies upon scratching.
-
-
Extraction (if oil forms): Extract with Ethyl Acetate (
), dry over , and evaporate.
Protocol B: The "Hindered Substrate" Method (Fmoc-Cl)
Best for: tert-Leucine, Penicillamine,
Reagents:
-
Amino Acid (10 mmol)
-
Fmoc-Cl (10.5 mmol, 1.05 eq) — Limit excess to prevent side reactions.
- (20 mmol, 2.0 eq)
-
Solvent: Dioxane/Water (1:2) — Dioxane is required to solubilize Fmoc-Cl.
Step-by-Step:
-
Preparation: Dissolve Amino Acid and
in Water ( ). Cool the solution to in an ice bath. -
Controlled Addition: Dissolve Fmoc-Cl in Dioxane (
). Add this solution dropwise over 30 minutes to the stirring amino acid solution.-
Critical: Never dump Fmoc-Cl in all at once. High local concentrations of Fmoc-Cl promote dipeptide formation.
-
-
pH Monitoring: Check pH periodically. It must remain
. If it drops, the amine becomes protonated and unreactive. Add more if necessary. -
Reaction: Stir at
for 2 hours, then allow to warm to Room Temperature for 2 hours. -
Quench: Add a primary amine (e.g., Ethanolamine, 1 mmol) if TLC shows excess Fmoc-Cl, or rely on the workup wash.
-
Workup: Similar to Protocol A (Wash aqueous with Ether, Acidify, Extract).
Special Case: Threonine (Side-Chain Management)[11][12]
Threonine (Thr) possesses a secondary hydroxyl group.[11] A common fear is O-acylation (forming Fmoc-Thr(Fmoc)-OH).
-
The Reality: Under the mild basic conditions of Protocol A (
, pH ~8.5), the hydroxyl group is not nucleophilic enough to react with Fmoc-OSu. -
The Risk: If using Protocol B (Fmoc-Cl) and strong base (
, pH > 11), O-acylation becomes significant. -
Guidance: Always use Protocol A (Fmoc-OSu) for Threonine. If solubility requires Protocol B, strictly maintain pH < 10 using a pH meter, not just litmus paper.
QC & Troubleshooting Data
Common issues when protecting beta-branched amino acids and how to interpret them analytically.
| Observation | Probable Cause | Corrective Action |
| TLC: Spot at higher Rf than product | Dipeptide formation (Fmoc-Val-Val-OH) | Restart. Switch from Fmoc-Cl to Fmoc-OSu. Ensure dropwise addition. |
| Low Yield (Precipitate is gummy) | Incomplete acidification or "oiling out" | Extract with EtOAc, dry, and precipitate from EtOAc/Hexanes. |
| HPLC: Peak at +222 Da | Unreacted Fmoc-OSu / Fmoc-Cl | Improve Ether wash of the basic aqueous phase before acidification. |
| NMR: Doublet of Doublets split | Rotamers | Normal for Fmoc-AA. Due to restricted rotation around the carbamate bond. Run NMR at |
Diagram: Mechanism of Side Reaction (Dipeptide Formation)[13][14]
Caption: Pathological pathway where product activation leads to dimerization. Avoided by using Fmoc-OSu.
References
-
Carpino, L. A., & Han, G. Y. (1972).[10][12] The 9-Fluorenylmethoxycarbonyl amino-protecting group.[1][2][4][8][10][13][14] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
BenchChem Technical Division. (2025). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.[1][4][14] Application Notes. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976–980. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. peptide.com [peptide.com]
- 14. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
Unlocking Novel Therapeutic Potential: Application Notes and Protocols for (2S,3S)-2-amino-3,4-dimethylpentanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Non-Proteinogenic Amino Acids in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, stability, and specificity is a paramount objective. While the 20 proteinogenic amino acids form the fundamental alphabet of life, the exploration of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to transcend the limitations of native peptides and small molecules.[1] These unique building blocks, not naturally encoded in the genetic blueprint, offer a vast and largely untapped chemical space for the design of next-generation therapeutics.[2] The incorporation of NPAAs can bestow a range of advantageous properties upon a parent molecule, including increased resistance to proteolytic degradation, constrained and predictable conformations, and improved pharmacokinetic profiles.[1][3][4]
This guide focuses on (2S,3S)-2-amino-3,4-dimethylpentanoic acid , a structurally intriguing NPAA also known as 4-Methyl-L-isoleucine . Its unique stereochemistry and the presence of a dimethylated side chain present a compelling scaffold for medicinal chemists. While specific biological activity data for this compound is emerging, its structural similarity to proteinogenic amino acids like isoleucine and the principles of medicinal chemistry allow for the rational design and hypothesis-driven exploration of its potential in various therapeutic areas. This document serves as a comprehensive resource, providing detailed application notes on its potential uses and robust protocols for its synthesis, characterization, and incorporation into novel molecular entities.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design. These properties influence its solubility, lipophilicity, and potential for interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 4-Methyl-L-isoleucine, 4-methylisoleucine | PubChem[5][6] |
| CAS Number | 23262-01-3 | PubChem[5] |
| Molecular Formula | C7H15NO2 | PubChem[5][6] |
| Molecular Weight | 145.20 g/mol | PubChem[5][6] |
| XLogP3 | -1.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
The key structural feature of this compound is the presence of two methyl groups on the side chain, one at the β-position and one at the γ-position. This substitution pattern has significant implications for its conformational behavior and its interactions with biological macromolecules. The steric bulk of the dimethylated side chain can be strategically employed to influence the secondary structure of peptides and to probe the binding pockets of enzymes and receptors.
Potential Medicinal Chemistry Applications and Rationale
The unique structural attributes of this compound suggest several promising avenues for its application in medicinal chemistry. These are largely based on the established principles of how NPAAs can modulate the properties of bioactive molecules.
Enhancement of Peptide Stability and Bioavailability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of NPAAs with bulky or unnatural side chains can sterically hinder the approach of proteases, thereby increasing the peptide's half-life.[3][4]
Hypothesized Mechanism of Action:
Caption: Hypothetical mechanism of enhanced peptide stability.
The dimethylated side chain of this compound is predicted to provide significant steric shielding to the adjacent peptide bonds, making them less susceptible to enzymatic cleavage. This can lead to improved oral bioavailability and a longer duration of action for peptide drugs.
Conformational Control and Receptor Targeting
The stereochemistry and steric bulk of an amino acid residue can profoundly influence the local and global conformation of a peptide. By introducing this compound, it is possible to induce specific secondary structures, such as β-turns or helical motifs, which may be crucial for high-affinity binding to a biological target.[4][7]
Experimental Workflow for Conformational Analysis:
Caption: Workflow for assessing conformational effects.
Probing Structure-Activity Relationships (SAR)
The systematic replacement of proteinogenic amino acids with this compound in a known bioactive peptide can provide valuable insights into the SAR of the peptide-receptor interaction. The unique steric and electronic properties of the dimethylated side chain can help to map the binding pocket and identify key interactions necessary for biological activity. This approach is particularly useful in optimizing the potency and selectivity of peptide leads.
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and analysis of this compound and its incorporation into peptides.
Protocol 1: Asymmetric Synthesis of Fmoc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid
This protocol is adapted from established methods for the asymmetric synthesis of β-methylated amino acids.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Titanium tetrachloride (TiCl4)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-bromoisobutyryl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate, Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Acylation of Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous DCM and cool to 0 °C.
-
Add DIPEA and propionyl chloride dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography.
-
-
Asymmetric Aldol Reaction:
-
Dissolve the acylated auxiliary in anhydrous DCM and cool to -78 °C.
-
Add TiCl4 dropwise, followed by DIPEA.
-
Stir for 30 minutes, then add a solution of 2-bromoisobutyryl bromide in DCM dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench with saturated aqueous ammonium chloride and warm to room temperature.
-
Extract with DCM, dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography.
-
-
Hydrolysis and Auxiliary Removal:
-
Dissolve the aldol product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH and H2O2.
-
Stir at 0 °C for 4 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Separate the layers and acidify the aqueous layer with 1M HCl.
-
The free amino acid can be isolated by ion-exchange chromatography or used directly in the next step.
-
-
Fmoc Protection:
-
Dissolve the crude amino acid in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-Cl in dioxane dropwise.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield Fmoc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid.
-
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the Fmoc-protected amino acid into a peptide sequence using standard Fmoc-SPPS chemistry.[4]
Materials:
-
Fmoc-protected this compound
-
Rink Amide or Wang resin
-
Other Fmoc-protected proteinogenic amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-hydroxybenzotriazole (HOBt)
-
Piperidine in N,N-dimethylformamide (DMF) (20% v/v)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 3: Chiral Purity Analysis by HPLC
Ensuring the enantiomeric and diastereomeric purity of the synthesized amino acid is crucial.
Method:
-
Derivatization: Derivatize the amino acid with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by converting it to its N-pentafluoropropionyl amino acid isopropyl ester.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Analysis: The diastereomeric derivatives can be separated and quantified, allowing for the determination of the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).
Conclusion and Future Perspectives
This compound represents a valuable yet under-explored building block in medicinal chemistry. Its unique structural features offer a compelling rationale for its use in the design of novel therapeutics with improved pharmacological properties. The protocols outlined in this guide provide a practical framework for its synthesis, incorporation into peptides, and analysis. While further biological evaluation is necessary to fully elucidate its potential, the strategic application of this non-proteinogenic amino acid holds promise for advancing the development of next-generation peptide and small molecule drugs. Future research should focus on the systematic incorporation of this amino acid into known bioactive peptides and the subsequent evaluation of their stability, conformation, and biological activity to unlock its full therapeutic potential.
References
- Santen Pharmaceutical Co., Ltd. (1993). Amino acid derivatives. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23647966, this compound. Retrieved from [Link]
- Zhang, Y., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.
- Ajinomoto Co., Inc. (2002). Medicinal suspensions containing branched amino acids.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 272725, 2-Amino-3,4-dimethylpentanoic acid. Retrieved from [Link]
- Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. PubMed.
- Ajinomoto Co., Inc. (2002). DNA coding for mutant isopropylmalate synthase L-leucine-producing microorganism and method for producing L-leucine. U.S.
- Gellman, S. H. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Sridevi, P., et al. (2015). Dipeptide synthesis and evaluation of antidiabetic activity of 4-hydroxyisoleucine from fenugreek seeds. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 236-239.
- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris.
- Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry.
- Galen, K. S. (2022). MODIFIED RELEASE ORALLY ADMINISTERED AMINO ACID FORMULATIONS.
- Stankova, I. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of Hygienic Engineering and Design.
- Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2006). 3-Z-1-(4-(N-(4-METHYL-PIPERAZIN-1-YL)- METHYLCARBONYL)-N-METHYL-AMINO)- ANILINO)-1-PHENYL-METHYLENE-6- METHOXYCARBONYL-2-INDOLINONE MONOETHANESULPHONATE AND THE USE THEREOFAS A PHARMACEUTICAL COMPOSITION. U.S.
- Harris, P. W. R., et al. (2022). Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5. Frontiers in Chemistry.
- D'Alessandro, A., et al. (2021). Application of a Combined Peptidomics and In Silico Approach for the Identification of Novel Dipeptidyl Peptidase-IV-Inhibitory Peptides in In Vitro Digested Pinto Bean Protein Extract. PMC.
- Mutt, V. (2000).
- Shan, A., et al. (2013). The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoenzymatic Resolution of 2-Amino-3,4-dimethylpentanoic Acid Diastereomers
Strategic Overview & Scope
Unnatural aliphatic amino acids, particularly sterically hindered derivatives like 2-amino-3,4-dimethylpentanoic acid (also known as 3,4-dimethylnorvaline or 4-methylisoleucine), are highly sought-after building blocks in the design of constrained peptidomimetics and novel therapeutics[1]. The compound possesses two adjacent stereocenters (C2 and C3), resulting in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[2].
While purely chemical asymmetric synthesis of these specific stereoisomers often suffers from low overall yields, complex chiral auxiliary requirements, and harsh reaction conditions, enzymatic kinetic resolution leverages the exquisite stereospecificity of biocatalysts to streamline the process. This application note details a robust, self-validating chemoenzymatic workflow utilizing Aminoacylase I (EC 3.5.1.14) to achieve >99% enantiomeric excess (ee) for the L-(2S)-configuration, followed by a definitive diastereomeric separation to isolate the pure (2S,3S) and (2S,3R) isomers.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.
-
Enzyme Selection (Aminoacylase I): Aminoacylase I, typically sourced from Aspergillus melleus or porcine kidney, catalyzes the stereoselective hydrolysis of N-acyl-L-amino acids[3]. The enzyme's active site contains a zinc ion that coordinates the carbonyl oxygen of the N-acetyl group, while its hydrophobic binding pocket tightly accommodates the aliphatic side chain. Due to strict spatial constraints, the enzyme exclusively hydrolyzes the (2S)-enantiomers, leaving the (2R)-enantiomers fully acetylated.
-
Overcoming Steric Hindrance: The bulky 3,4-dimethyl substitution on the pentanoic acid backbone induces significant steric hindrance compared to standard linear substrates like N-acetyl-methionine. This drastically reduces the hydrolysis rate (
). To compensate without extending reaction times to the point of spontaneous chemical hydrolysis, we introduce a 2- to 3-fold increase in enzyme loading and supplement the buffer with ions, which empirically enhances the catalytic turnover for highly branched substrates. -
The Diastereomeric Challenge: While Aminoacylase I is exceptionally enantioselective at the C2 position, it exhibits negligible diastereoselectivity at the C3 position. Consequently, enzymatic hydrolysis of the racemic diastereomeric mixture yields a mixture of (2S,3S) and (2S,3R) free amino acids. Complete resolution requires a secondary physical separation step (Preparative HPLC) to resolve the diastereomers based on subtle differences in their hydrophobic surface areas.
Workflow Visualization
Chemoenzymatic workflow for the resolution of 2-amino-3,4-dimethylpentanoic acid diastereomers.
Step-by-Step Methodologies (Self-Validating Protocols)
Phase 1: N-Acetylation of the Racemic Mixture
-
Preparation: Suspend 100 mmol of racemic 2-amino-3,4-dimethylpentanoic acid in 50 mL of deionized water.
-
Alkalinization: Adjust the solution to pH 10 using 2 M NaOH to ensure the amine is fully deprotonated and nucleophilic.
-
Acylation: Add 120 mmol of acetic anhydride dropwise over 1 hour while maintaining the temperature below 10°C in an ice bath.
-
Self-Validation Check (Real-Time): Monitor the pH continuously. The acylation reaction generates acetic acid, consuming base. Maintain the pH strictly between 9.5 and 10.0 via the dropwise addition of NaOH. The reaction is definitively complete when base consumption ceases.
-
Extraction: Acidify the aqueous layer to pH 2.0 with 6 M HCl to protonate the carboxylate groups, and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous
and concentrate in vacuo to yield the N-acetyl-DL-diastereomers.
Phase 2: Enzymatic Kinetic Resolution
-
Buffer Setup: Dissolve the N-acetylated mixture (approx. 95 mmol) in 200 mL of 0.1 M phosphate buffer. Adjust to exactly pH 7.5.
-
Cofactor Addition: Add
to a final concentration of 1 mM. Causality: Cobalt ions replace the native zinc in the enzyme's active site, significantly enhancing the turnover rate for sterically hindered substrates. -
Biocatalysis: Add 500 mg of Aminoacylase I (Aspergillus melleus, ≥30,000 U/g). Incubate at 37°C with gentle orbital shaking (150 rpm).
-
Self-Validation Check (Kinetic Control): Monitor the reaction via chiral HPLC. The reaction must be terminated when exactly 50% conversion is reached. Allowing the reaction to proceed past 50% risks the slow, non-specific hydrolysis of the D-enantiomer, degrading the E-value.
-
Quenching: Heat the mixture to 80°C for 10 minutes to denature the enzyme, followed by centrifugation at 10,000 x g to pellet the precipitated protein.
Phase 3: Ion-Exchange Separation
-
Resin Loading: Load the clarified supernatant onto a column packed with Dowex 50W-X8 strong cation exchange resin (H+ form).
-
Elution of D-Isomers: Wash the column with 3 column volumes (CV) of deionized water. Causality: At neutral/mildly acidic pH, the unreacted D-N-acetyl amino acids remain negatively charged or neutral and wash straight through the resin.
-
Elution of L-Isomers: Elute the L-amino acids ((2S,3S) and (2S,3R)) using 2 M aqueous ammonia (3 CV). The ammonia deprotonates the resin, releasing the bound zwitterionic amino acids.
-
Self-Validation Check (Colorimetric): Perform a Ninhydrin spot test on both fractions. The water wash must be Ninhydrin-negative (amines are protected), while the ammonia eluate must turn deep purple (strongly Ninhydrin-positive, indicating free amines).
Phase 4: Diastereomeric Separation
-
Preparation: Concentrate the ammonia eluate in vacuo to yield the crude L-amino acid diastereomeric mixture.
-
Prep-HPLC: Purify via Reverse-Phase Preparative HPLC using a C18 column (250 x 21.2 mm, 5 µm).
-
Method: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Run a shallow gradient from 5% to 30% B over 45 minutes.
-
Fraction Collection: The (2S,3R) isomer typically elutes slightly earlier than the (2S,3S) isomer due to subtle differences in the spatial projection of the methyl groups, which affects the overall hydrophobic surface area interacting with the stationary phase.
Quantitative Data & Quality Control Metrics
The following table summarizes the expected yields and stereochemical purities when adhering strictly to the protocol above.
| Process Step | Substrate / Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | E-value |
| Acetylation | N-Acetyl-DL-mixture | 92 - 95 | N/A | N/A | N/A |
| Enzymatic Hydrolysis | L-(2S)-Amino Acids | 46 - 48 | >99.5% | Variable | >200 |
| Ion Exchange Wash | D-(2R)-N-Ac-Amino Acids | 45 - 48 | >98.0% | Variable | >200 |
| Prep-HPLC (Peak 1) | (2S,3R)-Isomer | 18 - 22 | >99.5% | >99.0% | N/A |
| Prep-HPLC (Peak 2) | (2S,3S)-Isomer | 18 - 21 | >99.5% | >99.0% | N/A |
Advanced Analytical Validation
-
Chiral Purity: Verified using a Chiralpak ZWIX(+) column. The complete absence of D-enantiomer peaks confirms the absolute stereoselectivity of the Aminoacylase I.
-
NMR Spectroscopy:
H NMR ( ) is utilized to distinguish the separated diastereomers. The chemical shifts of the C4-methyl protons and the C3-methyl protons differ by approximately 0.05 - 0.10 ppm between the syn and anti configurations, providing a definitive, self-validating check for diastereomeric purity post-HPLC.
References
-
PubChem. "(2S,3S)-2-amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 23647966". National Center for Biotechnology Information. URL:[Link]
-
PubChem. "2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725". National Center for Biotechnology Information. URL: [Link]
-
Mitulović, G., et al. "Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments." Molecules, 2023. PubMed Central (PMC). URL:[Link]
Sources
- 1. 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of Nonproteinogenic Amino Acids (NPAAs)
Topic: Stereoselective Synthesis of Nonproteinogenic Amino Acids (NPAAs) in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Importance
Nonproteinogenic amino acids (NPAAs) are pivotal in modern drug discovery, serving as critical tools to modulate the physicochemical and pharmacokinetic properties of peptide therapeutics and small molecule drugs.[1][2] Unlike the 20 canonical amino acids, NPAAs offer:
-
Conformational Restriction: Reducing entropic penalties upon target binding (e.g.,
-disubstituted amino acids). -
Proteolytic Stability: Preventing enzymatic degradation by peptidases (e.g., D-amino acids, N-methylated analogs).
-
Enhanced Potency: Accessing novel chemical space for hydrophobic or electrostatic interactions.
This guide provides two field-proven protocols for synthesizing NPAAs: Asymmetric Phase-Transfer Catalysis (PTC) for rapid chemical synthesis and Biocatalytic Transamination for sustainable, high-selectivity scale-up.
Strategic Selection: Chemical vs. Enzymatic Routes
Before initiating synthesis, select the methodology based on substrate class and scale requirements.
| Feature | Method A: Asymmetric Phase-Transfer Catalysis (PTC) | Method B: Biocatalytic Transamination |
| Primary Target | Chiral amines, | |
| Stereocontrol | Catalyst-controlled (Maruoka/Cinchona) | Enzyme-controlled (Strictly |
| Scale Suitability | Discovery (mg) to Pilot (kg) | Process (kg to Ton) |
| Conditions | Biphasic (Organic/Aqueous Base) | Aqueous Buffer (pH 7–9) |
| Key Advantage | High tolerance for diverse electrophiles | Green chemistry; eliminates metal waste |
| Limitation | Requires protection/deprotection steps | Substrate acceptance limited by enzyme pocket |
Protocol A: Asymmetric Phase-Transfer Catalysis (Maruoka Type)
Objective: Synthesis of Enantioenriched
Mechanistic Rationale
This protocol utilizes a chiral spiro-quaternary ammonium salt (Maruoka catalyst). The catalyst forms a tight ion pair with the enolate of the glycine Schiff base at the interface of the organic and aqueous layers. The bulky binaphthyl rings of the catalyst sterically shield one face of the enolate, forcing the electrophile (alkyl halide) to attack from the opposite side.
Materials[3]
-
Substrate:
-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base). -
Catalyst:
-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) - Chosen for high activity at low loading (1 mol%). -
Electrophile: Benzyl bromide (or derivative).
-
Solvent: Toluene (non-polar solvents enhance tight ion-pairing).
-
Base: 50% aqueous KOH.
Step-by-Step Protocol
Step 1: Reaction Setup (Biphasic System)
-
In a flame-dried round-bottom flask, dissolve the Glycine Schiff Base (1.0 equiv, 1.0 mmol) and Maruoka Catalyst (0.01 equiv, 1 mol%) in Toluene (3.0 mL).
-
Cool the mixture to 0°C using an ice bath. Critical: Lower temperatures suppress background racemic alkylation.
-
Add the alkyl halide (1.2 equiv) to the stirring solution.
Step 2: Initiation
-
Vigorously stir the mixture (1000 rpm). Note: High shear is essential to maximize the interfacial surface area.
-
Add 50% aqueous KOH (3.0 equiv) dropwise.
-
Monitor reaction via TLC or HPLC. Typical reaction time: 1–4 hours.
Step 3: Workup & Hydrolysis
-
Quench with water and extract with Et₂O. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validating Checkpoint: Analyze the crude Schiff base via Chiral HPLC (e.g., Daicel Chiralcel OD-H). Target: >90% ee.
-
Dissolve the residue in THF (2 mL) and add 1M Citric Acid (2 mL). Stir at RT for 2 hours to hydrolyze the imine.
-
Extract the liberated benzophenone with ether. The aqueous layer contains the amino ester salt.
-
Basify the aqueous layer (NaHCO₃) and extract the free amino ester.
Step 4: Purification
-
Purify via silica gel flash chromatography.
Figure 1: Workflow for Maruoka Phase-Transfer Catalyzed Alkylation.
Protocol B: Biocatalytic Synthesis (Transaminase)
Objective: Asymmetric Synthesis of Non-Canonical Amino Acids from Keto Acids.
Mechanistic Rationale
-Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone acceptor. This method is superior for synthesizing amines with adjacent stereocenters or sensitive functional groups that cannot withstand strong bases used in PTC.Materials[3]
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA-113 or equivalent). -
Cofactor: Pyridoxal-5'-phosphate (PLP).[3]
-
Substrate:
-Keto acid or ketone precursor. -
Amine Donor: Isopropylamine (IPA). Rationale: The byproduct is acetone, which is volatile and drives equilibrium.
-
Buffer: 100 mM Potassium Phosphate (pH 7.5).
Step-by-Step Protocol
Step 1: Buffer Preparation
-
Prepare 100 mM phosphate buffer (pH 7.5).
-
Add PLP (1 mM final concentration). Note: The solution should turn bright yellow. If it turns colorless during reaction, add more PLP.
Step 2: Reaction Assembly
-
Dissolve the Keto Acid substrate (50 mM) in the buffer.
-
Add Isopropylamine (1.0 M, 20 equiv). Note: High excess is required to drive the unfavorable equilibrium.
-
Adjust pH back to 7.5 (IPA is basic).
-
Add the Transaminase enzyme (5–10 mg/mL powder or liquid formulation).
Step 3: Incubation
-
Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.
-
Open System: Leave the reaction vessel slightly open (or use a bubbler) to allow acetone byproduct to evaporate, shifting equilibrium toward the product.
Step 4: Reaction Termination & Analysis
-
Acidify to pH 2 with 6M HCl to denature enzyme and solubilize the amino acid.
-
Centrifuge to remove protein precipitate.
-
Self-Validating Checkpoint: Derivatize a small aliquot (e.g., Marfey’s reagent) and analyze via HPLC to confirm conversion and enantiomeric purity (>99% ee is typical).
Figure 2: Simplified Ping-Pong Bi-Bi Mechanism of Transaminase.
Quality Control & Characterization
Determination of Enantiomeric Excess (ee)
Standard C18 HPLC is insufficient for chiral NPAAs. Use the following validated methods:
-
Direct Chiral HPLC:
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for free amino acids).
-
Mobile Phase: MeCN/H₂O with acidic modifiers (e.g., 50 mM Formic acid).
-
-
Derivatization (Marfey's Method):
-
React amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Analyze diastereomers on a standard C18 column. This is robust for novel amino acids where chiral column conditions are unknown.
-
Absolute Configuration Assignment
Do not assume configuration based on catalyst/enzyme prediction alone.
-
X-Ray Crystallography: If the amino acid is solid, co-crystallize with a chiral counter-ion.
-
Optical Rotation: Compare
with literature values for known analogs.
References
-
Maruoka, K., & Ooi, T. (2003).[4] "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysts." Chemical Reviews, 103(8), 3013–3028.
-
Savile, C. K., et al. (2010).[3] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.
-
Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of
-Disubstituted -Amino Acids." Organic & Biomolecular Chemistry, 5, 406-430. -
Codexis Inc. (2023). "Transaminase Screening Kits and Protocols."
-
FDA Approved Drug Products. "Sitagliptin Phosphate (Januvia) Label."
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]
- 4. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Application of β-Branched α-Amino Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis and downstream application of β-branched α-amino acids. By understanding the underlying causality of these reactions, you can build self-validating experimental workflows.
Introduction: The Causality of the Challenge
The incorporation of β-branched amino acids (e.g., valine, isoleucine, β-methyltryptophan) into drug molecules restricts conformational freedom, stabilizing specific secondary structures like β-turns and α-helices, which enhances target affinity and proteolytic stability[1]. However, the presence of two adjacent chiral centers (at the α and β positions) and the severe steric bulk at the β-carbon create significant synthetic hurdles[2].
Below are the most frequently encountered issues in the lab, along with mechanistic explanations and validated protocols to overcome them.
Troubleshooting Guides & FAQs
Module A: Chemical Synthesis via Asymmetric Hydrogenation
Q: Why do I observe low enantiomeric excess (ee) and poor conversion when hydrogenating tetrasubstituted α-enamides to form β-branched amino acids?
The Science: Tetrasubstituted alkenes are notoriously difficult to hydrogenate because the steric hindrance of the four substituents prevents the alkene from coordinating effectively to the transition metal center[3]. If the catalyst cannot form a stable, face-selective complex with the substrate, the reaction will either stall or proceed via non-selective background pathways, destroying the diastereomeric ratio (dr) and ee.
The Solution: You must use a highly electron-rich, sterically demanding chiral catalyst that forces a rigid binding pocket. Rhodium(I) complexes bearing C2-symmetric bis(phospholane) ligands, such as DuPHOS or BPE, are the gold standard here[4]. The electron-rich phospholanes increase the nucleophilicity of the Rh center, accelerating the oxidative addition of H
Validated Protocol: Rh-Catalyzed Asymmetric Hydrogenation Self-Validating Check: Always run a chiral GC on the unreacted starting material midway through the reaction. If you observe epimerization of the starting material, your hydrogen pressure is too low, allowing reversible hydride insertion.
-
Preparation: In a nitrogen-filled glovebox, dissolve the tetrasubstituted α-enamide substrate (1.0 mmol) in anhydrous, degassed methanol (10 mL).
-
Catalyst Loading: Add 0.2 mol % of [(COD)Rh(R,R-Me-DuPHOS)]+OTf-[5]. The solution will typically turn a faint orange/red.
-
Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel three times with H
gas, then pressurize to 60-90 psi[5]. Note: High pressure is critical to trap the transient Rh-alkyl intermediate before β-hydride elimination can occur. -
Reaction: Stir vigorously at 25 °C for 12–24 hours.
-
Workup & Analysis: Vent the H
carefully. Pass the mixture through a short pad of silica to remove the catalyst. Analyze conversion via H NMR and ee via chiral GC (e.g., Chrompack Chirasil-L-Val column)[5].
Module B: Biocatalytic Synthesis using Engineered TrpB
Q: My multi-step chemical synthesis of β-methyltryptophan using chiral auxiliaries is yielding <10% overall. Is there a direct, protecting-group-free alternative?
The Science: Traditional chemical methods require extensive protection/deprotection steps and stoichiometric chiral auxiliaries. Biocatalysis bypasses this entirely. The native tryptophan synthase β-subunit (TrpB) couples indole and serine to form L-tryptophan. Through directed evolution, standalone variants like PfTrpB7E6 (from Pyrococcus furiosus) have been engineered to accept bulky electrophiles like L-threonine instead of serine[2]. The mutations in the active site stabilize the reactive amino-acrylate intermediate, allowing the bulky indole to attack the β-position stereoselectively[6].
The Solution: Utilize the engineered PfTrpB7E6 variant in a single-step biocatalytic cascade.
Validated Protocol: Biocatalytic Synthesis of β-Methyltryptophan Self-Validating Check: Monitor the UV-Vis absorbance at 412 nm. A strong peak indicates the formation of the external aldimine (the active PLP-threonine intermediate). If this peak is absent, your PLP cofactor is degraded or the enzyme is inactive.
-
Reaction Setup: In a 50 mL conical tube, prepare 20 mL of potassium phosphate buffer (50 mM, pH 8.0).
-
Reagent Addition: Add L-threonine (50 mM), indole derivative (40 mM), and Pyridoxal 5'-phosphate (PLP) cofactor (100 µM).
-
Biocatalyst: Add purified PfTrpB7E6 enzyme to a final concentration of 5 µM[2].
-
Incubation: Incubate the reaction at 75 °C (PfTrpB is a thermophilic enzyme) with gentle shaking (150 rpm) for 24 hours[2].
-
Isolation: Quench the reaction by cooling to 4 °C. Centrifuge to remove precipitated protein. Purify the resulting β-methyltryptophan via preparative reverse-phase HPLC.
Module C: Solid-Phase Peptide Synthesis (SPPS)
Q: My SPPS stalls when coupling a β-branched amino acid, resulting in deletion sequences. How do I troubleshoot this?
The Science: The β-branching creates a severe steric shield around the α-carbonyl carbon of the incoming activated amino acid. Standard coupling reagents like HBTU generate an OBt ester intermediate that is simply too bulky and insufficiently reactive to undergo nucleophilic attack by the resin-bound amine in a reasonable timeframe[7].
The Solution: Shift to highly reactive, less sterically hindered coupling reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis.
Validated Protocol: Optimized SPPS Coupling for β-Branched Residues
-
Activation: In a vial, dissolve 5.0 equivalents of the Fmoc-β-branched-AA-OH and 4.9 equivalents of HATU in DMF.
-
Base Addition: Add 10.0 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for exactly 2 minutes. Do not exceed this time, or you risk racemization via oxazolone formation.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 1.5 to 3 hours (significantly longer than the standard 30-45 minutes)[7].
-
Double Coupling: Drain the resin and repeat steps 1-3 with fresh reagents to ensure quantitative conversion.
Visual Workflows
Fig 1: Strategic divergence in the synthesis of β-branched α-amino acids.
Fig 2: Overcoming steric hindrance during solid-phase peptide synthesis (SPPS).
Quantitative Data: Method Comparison
| Synthesis Methodology | Catalyst / Reagent | Typical Yield | Stereoselectivity (ee/dr) | Primary Limitation |
| Asymmetric Hydrogenation | Rh(I)-Me-DuPHOS | 85 - 99% | >98% ee | Requires high-pressure H |
| Biocatalysis (TrpB) | PfTrpB7E6 | 70 - 95% | >99% ee, >95:5 dr | Substrate scope is largely limited to tryptophan analogs and specific ketone nucleophiles[2]. |
| SPPS Coupling (Standard) | HBTU / DIEA | 40 - 60% | N/A (Coupling step) | Severe steric clash leads to truncated peptide sequences[7]. |
| SPPS Coupling (Optimized) | HATU / DIEA | >95% | N/A (Coupling step) | HATU is expensive; extended coupling times (1.5–3 hrs) are mandatory[7]. |
References
- Source: researchgate.
- Source: researchgate.
- Title: Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides.
- Source: biorxiv.
- Source: nih.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
User Issue: "My coupling efficiency drops drastically at bulky residues (Val, Ile, Aib, N-Me-AA). Standard HBTU/DIC protocols are failing."
Technical Support Ticket #409: Steric Hindrance in Peptide Synthesis Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Advanced Peptide Synthesis Support Center. Dealing with "difficult sequences" is not just about adding more reagent; it is about understanding the geometry of the transition state. When bulky side chains (steric hindrance) or backbone modifications (N-methylation) are present, the nucleophilic attack of the amine onto the activated carboxylate is physically blocked or kinetically retarded.[1]
This guide moves beyond basic protocols to provide a causal analysis and high-performance solutions for overcoming these barriers.
Module 1: Diagnostic Workflow
Before changing reagents, we must distinguish between Aggregation (intermolecular hydrogen bonding) and Steric Hindrance (intramolecular bulk). Use this logic flow to select the correct intervention.
Figure 1: Decision matrix for distinguishing aggregation from steric hindrance and selecting the appropriate chemical intervention.
Module 2: Reagent Selection Strategy
The "Gold Standard" HBTU/HOBt is insufficient for hindered couplings because the resulting OBt-ester is not reactive enough to overcome the energy barrier imposed by bulky side chains. You must upgrade to reagents that generate OAt-esters (HATU) or Acid Fluorides (TFFH).[2][3]
| Reagent Class | Reagent | Mechanism of Action | Best Use Case |
| Uronium (OAt) | HATU | Generates OAt-active ester.[4][5][6] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the amine approach [1]. | General Sterics: Val, Ile, Thr, Pro. The "Go-To" for 90% of difficult couplings. |
| Uronium (Oxyma) | COMU | Generates Oxyma-active ester.[4] Safer (non-explosive) than HATU with comparable or superior reactivity due to better leaving group kinetics [2]. | Green Alternative: Excellent for microwave synthesis and reducing racemization. |
| Phosphonium | PyAOP | Phosphonium salt version of HATU.[7] Does not react with the N-terminal amine to form guanidinium byproducts (a risk with HATU during slow couplings). | Slow/Extreme Couplings: N-Methyl amino acids, cyclizations, or when reaction time >2 hours. |
| Acid Fluoride | TFFH | Converts carboxylic acid to an Acid Fluoride (-COF). Acid fluorides are small (low steric bulk) and highly electrophilic [3]. | The "Nuclear Option": Aib-Aib couplings, contiguous bulky residues where active esters are too large to fit. |
Module 3: Troubleshooting Protocols
Scenario A: The "Impossible" Aib-Aib Coupling
Issue:
Protocol:
-
Dissolution: Dissolve Fmoc-Aib-OH (4 eq) and TFFH (4 eq) in dry DCM/DMF (1:1). Note: DCM is critical here as it stabilizes the acid fluoride.
-
Activation: Add DIPEA (8 eq). Shake for 15 minutes to form the acid fluoride.
-
Time: Allow to couple for 2 hours.
-
Verification: Perform a chloranil test (ninhydrin does not work well for secondary amines or Aib).
Scenario B: N-Methyl to N-Methyl Coupling
Issue: Coupling an N-methylated amino acid to another is notoriously difficult due to the clash of the N-methyl groups and the lower nucleophilicity of the secondary amine.[1] Solution:PyAOP with Double Coupling.
Protocol:
-
First Pass: Fmoc-N-Me-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIPEA (10 eq) in NMP. Couple for 2 hours at 50°C (if possible).
-
Second Pass: Repeat the coupling with fresh reagents.
-
Capping: Acetylate unreacted amines immediately to prevent deletion sequences.
Module 4: Microwave Assistance & Temperature Limits
Thermal energy is the most effective way to overcome the activation energy barrier of steric hindrance. However, heat promotes racemization (epimerization), particularly for Cysteine and Histidine.
Recommended Microwave Parameters (0.1 mmol scale):
| Amino Acid Type | Max Temp | Time | Power | Notes |
| Standard Bulky (Val, Ile) | 75°C | 5 min | 25W | Standard high-efficiency protocol. |
| N-Methyl / Aib | 90°C | 10 min | 30W | High energy required to force conformation. |
| Cysteine (Cys) | 50°C | 10 min | 20W | CRITICAL: High risk of racemization to D-Cys. |
| Histidine (His) | 50°C | 10 min | 20W | High risk of racemization. Use PyBOP/DIPEA instead of HATU if possible to lower risk [4]. |
| Arginine (Arg) | 60°C | 20 min | 25W | Prevent |
Module 5: Mechanistic Insight (Why HATU works)
Understanding why you are using HATU helps you troubleshoot when it fails. The 7-azabenzotriazole (HOAt) moiety is not just a leaving group; it acts as a base to position the incoming amine.
Figure 2: The "Neighboring Group Effect." The Nitrogen in the pyridine ring of HATU/HOAt forms a hydrogen bond with the incoming amine (Resin), positioning it perfectly for attack on the carbonyl. This entropic advantage is why HATU outperforms HBTU for sterically hindered substrates.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4][10][11] An efficient peptide coupling additive.[5][6][7][8][10][11] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Carpino, L. A., & El-Faham, A. (1995).[8] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[8] Journal of the American Chemical Society, 117(19), 5401-5402. Link
-
Collins, J. M., et al. (2014). Microwave Energy: A Viable Tool for the Synthesis of Difficult Peptides.[12] Organic Process Research & Development, 18(11), 1567–1574. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. file.globalso.com [file.globalso.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Difficulties in peptide elongation with N-methylated amino acids
Status: Operational Ticket Topic: Troubleshooting low yields, deletions, and racemization in N-methylated peptide synthesis. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.
Executive Summary
N-methylation of the peptide backbone is a critical modification for improving metabolic stability and membrane permeability (peptidomimetics).[1][2] However, it introduces severe synthetic hurdles:[1]
-
Steric Hindrance: The
-methyl group blocks the approach of the incoming activated amino acid.[1][2][3] -
Reduced Nucleophilicity: The
-terminal secondary amine is far less reactive than a standard primary amine.[3] -
Diketopiperazine (DKP) Formation: The
-methyl group promotes a cis-amide conformation, facilitating premature cleavage and cycle formation.
This guide provides validated protocols to overcome these barriers.
Module 1: Overcoming the Coupling Barrier
User Issue
"I am observing incomplete coupling (deletion sequences) when adding an amino acid onto an N-methylated residue."
Root Cause Analysis
The
Corrective Action: Reagent Selection Strategy
Switch from standard carbodiimides to high-efficiency phosphonium or uronium reagents.[3]
| Reagent Class | Recommended Reagent | Best Use Case | Notes |
| Tier 1 (Standard) | COMU / Oxyma | Standard N-Me coupling | Safer than HATU (no explosion risk), higher efficiency than HBTU. |
| Tier 2 (Difficult) | HATU / HOAt | Difficult sequences | The gold standard. The HOAt moiety utilizes the neighboring group effect to accelerate coupling. |
| Tier 3 (Extreme) | PyAOP or PyBrOP | N-Me to N-Me coupling | Phosphonium salts are superior when coupling an N-Me AA onto another N-Me AA. |
Protocol: High-Efficiency Coupling (Microwave Assisted)
Standard room temperature coupling often fails. Microwave energy is recommended.
-
Reagents: 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIPEA (or TMP, see Module 3).
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindering aggregation.
-
Cycle:
-
Ramp: to 75°C over 2 min.
-
Hold: at 75°C for 10 min (for standard AA onto N-Me AA).
-
Double Couple: Repeat the step with fresh reagents if the residue is bulky (Val, Ile, Thr).
-
Workflow Logic
Figure 1: Decision tree for selecting coupling conditions based on steric difficulty.
Module 2: Preventing Diketopiperazine (DKP) Formation
User Issue
"My mass spec shows a missing dipeptide mass, or I have very low yield after the second amino acid."
Root Cause Analysis
-methylation favors the cis-conformation of the peptide bond. Upon Fmoc removal of the second amino acid, the liberated amine can back-bite onto theMechanism of Failure
-
Fmoc is removed from AA2.[4]
-
The free amine of AA2 attacks the ester linkage between AA1 and the resin.[4]
-
Cyclization releases the DKP; the resin is now empty.
Corrective Action: Steric Shielding
You must make the ester linkage to the resin sterically inaccessible to the attacking amine.
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why? The massive trityl group creates a steric shield that prevents the amine from attacking the ester linkage.
-
Alternative: Trityl linkers on ChemMatrix resin.
-
Avoid: Wang resin (unless using specific linkers), as the ester bond is too exposed.
Visualizing the Threat
Figure 2: The DKP formation pathway and the intervention point using sterically hindered resins.
Module 3: Controlling Racemization
User Issue
"I see diastereomers (D-amino acid impurities) in my final product."
Root Cause Analysis
-methyl amino acids are highly prone to racemization during activation via the formation of an oxazolonium ion intermediate.[5] This is exacerbated by:-
Strong bases: DIPEA can abstract the
-proton. -
High temperatures: While heat helps coupling, it accelerates racemization.
Corrective Action: Base & Activation Optimization
-
Base Switching: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) .
-
Why? TMP is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the
-proton causing racemization [1].
-
-
Activation Protocol:
-
Use Oxyma Pure + DIC (carbodiimide) instead of onium salts (HATU) if racemization is severe.[6]
-
If using HATU, keep the activation time (pre-activation) under 30 seconds before adding to the resin.
-
Module 4: Monitoring (The "Invisible" Coupling)
User Issue
"The Kaiser test is negative (yellow), but the coupling failed."
Root Cause Analysis
The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's Purple, which requires a primary amine.[7]
Corrective Action: The Chloranil Test
Use the Acetaldehyde/Chloranil test, which is specific for secondary amines.
Protocol: Chloranil Test
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Steps:
-
Wash a few resin beads with Ethanol.
-
Add 2 drops Reagent A + 2 drops Reagent B.
-
Wait 5 minutes at room temperature.
-
-
Interpretation:
-
Dark Blue/Green Beads: Secondary amine present (Coupling Incomplete
Recouple). -
Colorless/Yellow Beads: Secondary amine acylated (Coupling Complete).
-
FAQ: Quick Troubleshooting
Q: Can I use Fmoc-N-Me-AA-Cl (Acid Chlorides)? A: Yes. For extremely difficult couplings where HATU fails, converting the amino acid to an acid chloride (using triphosgene or SOCl2) is a valid "nuclear option." However, this requires strictly anhydrous conditions and lacks the safety of onium salts.
Q: Why is my crude purity so low even with HATU? A: Check your deprotection step. Secondary amines can retain the Fmoc group more strongly than primary amines, or conversely, the basic deprotection cocktail can induce DKP formation if left too long. Optimize deprotection to 2 x 5 mins rather than 1 x 20 mins to minimize side reactions.
Q: Is "Magic Mixture" real? A: "Magic Mixture" usually refers to DCM/DMF/NMP blends with chaotropic salts (like KSCN) or ethylene carbonate. While useful for aggregation (beta-sheets), for N-methylation specifically, the issue is usually steric, not aggregation. Focus on temperature and reagent choice (PyAOP) first.
References
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[8] Journal of Peptide Science.[9] [Verified Context via Search]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[10] [Context via Search Results 1.3, 1.23]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Advanced Troubleshooting Center: Minimizing Aspartimide Formation in Fmoc SPPS
As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts (-18 Da, +18 Da), epimerization, and poor yields during the synthesis of aspartate-rich peptides. Aspartimide formation is not merely a random side reaction; it is a predictable, base-catalyzed intramolecular cyclization that demands strategic intervention[1].
This technical guide is designed to dissect the causality behind aspartimide formation and provide field-proven, self-validating methodologies using sterically hindered ester protecting groups to ensure sequence integrity.
Mechanistic Workflow of Aspartimide Formation
To troubleshoot a synthesis, we must first visualize the failure point. Aspartimide formation occurs when the backbone amide nitrogen attacks the β-carboxyl group of an aspartic acid (Asp) residue, forming a five-membered succinimide ring[2].
Workflow of base-catalyzed aspartimide formation and prevention via hindered esters.
Frequently Asked Questions (Mechanistic Understanding)
Q: Why does aspartimide formation predominantly occur at Asp-Gly and Asp-Asn motifs? A: The formation of the succinimide ring requires the backbone amide nitrogen of the adjacent residue (Xaa) to attack the β-carboxyl group of Asp[2]. Glycine lacks a side chain, providing zero steric shielding, which allows the backbone amide nitrogen an unobstructed trajectory for nucleophilic attack[3]. Residues like Asn, Arg, and Ser possess electron-withdrawing or hydrogen-bonding side chains that increase the acidity of the backbone amide proton, facilitating its rapid deprotonation by the Fmoc deprotection base (e.g., piperidine)[1].
Q: How do hindered esters mechanistically prevent this side reaction? A: Standard protecting groups like tert-butyl (OtBu) offer insufficient steric bulk to shield the electrophilic β-carboxyl carbon[1]. Hindered esters like OMpe (3-methyl-3-pentyl) and OEpe (3-ethyl-3-pentyl) introduce massive trialkylmethyl bulk directly adjacent to the ester oxygen[4]. This physical barricade sterically blocks the nucleophilic backbone amide nitrogen, preventing the formation of the tetrahedral intermediate required for ring closure[4].
Q: I am using Fmoc-Asp(OMpe)-OH but still observing +18 Da and -18 Da mass peaks. What is failing? A: The -18 Da peak corresponds to the intact aspartimide ring (loss of H2O), while the +18 Da peak indicates that the ring was subsequently opened by piperidine to form α-/β-piperidides[2]. While OMpe is an improvement over OtBu, its medium steric bulk may be insufficient for highly susceptible motifs (e.g., Asp-Gly) under prolonged basic conditions[3]. Solution: Upgrade to a bulkier ester like OEpe or OBno. Additionally, modify the deprotection cocktail by adding a mild acid (e.g., 0.1 M Oxyma Pure) to the piperidine solution[5]. This lowers the effective pH, suppressing the deprotonation of the backbone amide without halting Fmoc removal[5].
Quantitative Comparison of Asp Side-Chain Protecting Groups
Selecting the correct protecting group requires balancing steric hindrance against coupling efficiency and cost. Below is a synthesized comparison of commercially available hindered esters,[4],[3].
| Protecting Group | Chemical Name | Steric Hindrance Level | Aspartimide Suppression Efficacy | Application Context |
| OtBu | tert-butyl | Low | Baseline (Poor) | Standard sequences; fails catastrophically for Asp-Gly/Asp-Asn. |
| OMpe | 3-methyl-3-pentyl | Medium | Moderate to Good | Reduces side reactions; suitable for Asp-Ser/Asp-Thr motifs. |
| OEpe | 3-ethyl-3-pentyl | High | Excellent | Highly effective for Asp-Gly/Asp-Asn motifs. |
| OPhp | 4-n-propyl-4-heptyl | Very High | Excellent | Extremely prone sequences; extended peptide syntheses. |
| OBno | 5-n-butyl-5-nonyl | Extremely High | Superior | Near-zero aspartimide; prevents D-Asp racemization entirely. |
Self-Validating Protocol: Optimized Synthesis of Aspartimide-Prone Peptides
To guarantee sequence integrity, the following protocol utilizes Fmoc-Asp(OEpe)-OH combined with a buffered deprotection strategy. This methodology is designed as a self-validating system: if the analytical checkpoint at the end passes, the mechanistic safeguards functioned correctly.
Step 1: Resin Swelling and Initial Deprotection
-
Swell the peptidyl-resin in DMF for 20 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).
Step 2: Coupling of the Xaa Residue (e.g., Gly or Asn)
-
Couple the Fmoc-Xaa-OH using standard DIC/Oxyma Pure activation.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Step 3: Coupling of the Hindered Aspartic Acid
-
Dissolve 3-4 equivalents of Fmoc-Asp(OEpe)-OH and Oxyma Pure in DMF[5].
-
Add DIC and allow pre-activation for 2 minutes.
-
Add the activated mixture to the resin and couple for 60 minutes at room temperature.
Causality Check: DIC/Oxyma is strictly preferred over uronium salts (like HATU) here. HATU can cause guanidinylation of the unshielded amino group and creates a basic microenvironment (due to the required DIPEA), which can trigger premature base-catalyzed side reactions before the next residue is even coupled.
Step 4: Modified Fmoc Deprotection (The Buffer System)
-
Prepare a modified deprotection cocktail: 20% Piperidine + 0.1 M Oxyma Pure in DMF [5].
-
Treat the resin for 2 x 5 minutes.
Causality Check: The addition of Oxyma Pure (a mild acid) buffers the strong basicity of piperidine. This selectively protonates the backbone amide, neutralizing its nucleophilicity, while remaining sufficiently basic to allow the β-elimination required for Fmoc removal[5].
Step 5: Cleavage and Global Deprotection
-
Cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
Step 6: Analytical Validation (LC-MS Checkpoint)
-
Run the crude peptide on LC-MS using a high-resolution gradient.
-
Validation Check: Inspect the chromatogram for the desired mass [M+H]+. Explicitly extract the ion chromatograms for [M-18]+ (Aspartimide) and [M+18]+ (Piperidide)[2]. If the combined integration of the ±18 Da peaks is <1%, the steric shielding (OEpe) and buffering system (Oxyma) successfully validated the protocol.
References
1.1 - NIH (PMC) 2. - PeptideChemistry.org 3. 5 - Merck Millipore / Sigma-Aldrich 4. - Sigma-Aldrich 5. 4 - PubMed (Behrendt et al., 2015) 6. 2 - Iris Biotech GmbH 7.3 - NIH (PMC)
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-Asp(OEpe)-OH Novabiochem® | Sigma-Aldrich [merckmillipore.com]
Validation & Comparative
X-ray crystallography of peptides containing (2S,3S)-2-amino-3,4-dimethylpentanoic acid
Structural Elucidation of Peptides Containing (2S,3S)- -Methylleucine: A Comparative Crystallographic Guide
Executive Summary
This guide analyzes the structural behavior and crystallographic workflows for peptides containing This compound (commonly referred to as (2S,3S)-
The Molecule: Structural Context & Causality
To understand the crystallographic behavior of (2S,3S)-
-
Chemical Identity: this compound.[1]
-
Structural Mechanism: The additional methyl group at the
-position (C3) creates severe steric clashes with the peptide backbone carbonyl oxygen. This restricts the and torsion angles, forcing the peptide into a limited set of rotamers. -
Crystallographic Impact: While standard Leucine often exhibits high B-factors and disordered side chains in electron density maps due to free rotation,
-MeLeu is often well-ordered, aiding in high-resolution phasing.
Comparative Analysis: -MeLeu vs. Standard Alternatives
The following table contrasts the crystallographic and conformational properties of the target residue against its natural analogues.
Table 1: Structural & Crystallographic Performance Comparison
| Feature | Leucine (Leu) | Isoleucine (Ile) | (2S,3S)- |
| Side Chain Topology | |||
| High (g+, g-, t) | Restricted (mostly g-, t) | Locked (single dominant rotamer) | |
| Crystallization Entropy | High (harder to pack) | Moderate | Low (facilitates lattice formation) |
| Electron Density Quality | Often disordered at >2.0 Å | Generally well-defined | Sharp , even at moderate resolution |
| Stereochemical Risk | None (Standard) | Low (Standard) | High (Synthesis often yields diastereomers) |
| Primary Utility | Hydrophobic packing | Inducing/Locking Helices & Turns |
Analyst Insight: Use Leucine for general hydrophobic core packing. Use (2S,3S)-
-MeLeu when you need to force a bioactive conformation or when a standard peptide fails to crystallize due to conformational heterogeneity.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure scientific integrity. The inclusion of a "Stereochemical Checkpoint" is critical, as the synthesis of
Phase I: Synthesis & Purification (The Input)
-
Coupling: Use Fmoc-SPPS (Solid Phase Peptide Synthesis). Due to the steric bulk of the
-methyl group, extend coupling times (2x standard) and use high-efficiency coupling reagents like HATU or COMU . -
Purification: Perform RP-HPLC.
-
Validation Step: You usually cannot distinguish the (2S,3S) diastereomer from the (2S,3R) form easily by standard LC-MS. NMR is required (look for characteristic NOE signals between the
-H and -methyls) or rely on the X-ray structure for final proof.
-
Phase II: Crystallization Strategy
-
Solubility Screen:
-MeLeu peptides are highly hydrophobic. Start screens with organic co-solvents (TFE, Isopropanol) mixed with aqueous buffers. -
Vapor Diffusion: Set up hanging drops.
-
Tip: The "rigid body" nature of these peptides often leads to faster nucleation. Monitor drops at 12 hours, not just 24.
-
Phase III: Data Collection & Phasing
-
Cryoprotection: Use Paratone-N or 20% Glycerol. Flash cool to 100 K.[2]
-
Collection: Aim for <1.5 Å resolution. You need high resolution to unambiguously distinguish the methyl groups in the electron density.
-
Phasing:
-
Molecular Replacement (MR): If using a standard Leu-peptide search model, truncate the side chain to Alanine (poly-Ala model) at the mutation site to avoid model bias.
-
Phase IV: Refinement & Restraints (The Critical Step)
Standard refinement packages (Phenix, Refmac) do not have the topology library for (2S,3S)-
-
Generate CIF: Use eLBOW (Phenix) or PRODRG to generate the topology file (.cif) for the residue.
-
Input: SMILES string for this compound.
-
-
Validation: Check the Chirality definitions in the CIF file. Ensure the C3 atom is defined as 'S'.
-
Refinement Loop:
-
Run rigid body refinement.
-
Inspect
difference map at 3.0 . -
Success Criteria: A clear positive blob should appear at the
-position, confirming the presence of the extra methyl group.
-
Visualizing the Mechanism
The following diagrams illustrate the logic of the conformational lock and the experimental workflow.
Diagram A: The Conformational Lock Mechanism
This diagram details why
Caption: The mechanistic pathway by which (2S,3S)-
Diagram B: Crystallographic Workflow & Validation
This diagram outlines the decision tree for handling the non-standard residue.
Caption: Step-by-step workflow for solving the structure of peptides containing non-standard amino acids, emphasizing the critical stereochemical validation step.
References
-
PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link]
-
Curland, S., et al. (2018).[4] Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E. [Link](Note: Provides baseline comparative data for the Isoleucine analogue).
-
Sawada, T., et al. (2014). Metal ɑ-helix peptide frameworks. ChemRxiv. [Link](Contextualizes the use of helical peptides in crystallography).
- Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl, C(beta)-methyl amino acids. Biopolymers.
Mass Spectrometry for Sequencing Peptides with Unnatural Amino Acids: A Technical Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide (Technical Deep Dive).
Executive Summary: The "Blind Spot" in Proteomics
Standard proteomics workflows rely on a fundamental assumption: the analyte is constructed from the 20 genetically encoded amino acids. In drug discovery, peptidomimetics, and synthetic biology, this assumption fails. Unnatural Amino Acids (UAAs)—such as ornithine, citrulline, norleucine, and
This guide objectively compares the mass spectrometry (MS) methodologies required to sequence these molecules. It moves beyond simple "identification" to structural validation , comparing fragmentation techniques (HCD vs. ETD) and software algorithms (De Novo vs. Wildcard Search) to provide a self-validating workflow for UAA sequencing.
Technical Comparison: Fragmentation Methodologies
The choice of fragmentation method is the single most critical variable in UAA sequencing. Unlike natural peptides, UAAs often possess labile side chains or unique steric properties that dictate how the peptide bond breaks.
HCD (Higher-energy Collisional Dissociation) vs. ETD (Electron Transfer Dissociation)[1]
| Feature | HCD (Beam-type CID) | ETD (Electron Transfer Dissociation) | Verdict for UAAs |
| Mechanism | Vibrational heating; cleaves weakest bonds (amide backbone). | Radical-driven; cleaves N-C | Hybrid is best. |
| Backbone Coverage | High for short peptides (<2 kDa). Generates b- and y- ions.[1][2] | Excellent for longer peptides and high charge states ( | HCD for general sequencing; ETD for labile side chains. |
| Side Chain Stability | Low. Often strips labile groups (e.g., phosphorylation, sulfation) before backbone cleavage. | High. Preserves labile side chains, allowing localization of the UAA. | ETD is essential if the UAA has a labile modification. |
| Diagnostic Ions | Excellent. High energy generates internal immonium ions and side-chain losses (e.g., -43 Da for Citrulline). | Poor. Low energy rarely generates diagnostic immonium ions. | HCD is required to "fingerprint" the specific UAA identity. |
| Isomer Differentiation | Moderate.[3] Can generate w- ions (side chain cleavage) at high energies to distinguish Leu/Ile. | Low. Primarily cleaves backbone. | HCD (MS3 or Stepped CE) is superior for isomers. |
Expert Insight: The "Diagnostic Ion" Fingerprint
When sequencing UAAs, you cannot rely solely on the precursor mass. You must validate the presence of the UAA using specific diagnostic ions generated during HCD fragmentation.
-
Citrulline (Cit): A neutral loss of isocyanic acid (HNCO, -43.0058 Da) from the precursor or fragment ions is the gold-standard marker for Citrulline.
-
Ornithine (Orn): Exhibits the "Ornithine Effect," promoting selective cleavage C-terminal to the Orn residue (similar to the Aspartic Acid effect).[2] It also lacks the characteristic Lysine side-chain loss, distinguishing it from its isobaric/homologous counterparts.
-
Leucine vs. Isoleucine: Standard MS cannot distinguish these (both 113.084 Da).[4] High-energy HCD (MS3) is required to generate
(Leu diagnostic) and (Ile diagnostic) side-chain ions.
Software Comparison: Algorithms for the Unknown
Standard search engines (Mascot, SEQUEST) fail with UAAs because they require a reference database. Two primary algorithmic approaches exist to solve this: De Novo Sequencing and Open/Wildcard Search .
Comparison: PEAKS Studio vs. Byonic
| Feature | PEAKS Studio (De Novo) | Byonic (Wildcard/Open Search) |
| Core Algorithm | DeepNovo / GraphNovo: Uses Deep Learning to predict sequences directly from spectral data without a database. | Wildcard Search: Searches a database but allows "wildcard" mass shifts ( |
| Best Use Case | Unknown Genomes / Pure Synthetics. When the peptide sequence is completely novel or highly mutated. | Modified Knowns. When the peptide is a variant of a known scaffold (e.g., a drug analog or PTM). |
| UAA Handling | Excellent. Can define custom amino acid masses. The "Spider" algorithm can match de novo tags to homologous database sequences. | Superior for "Blind" discovery. Can identify a UAA as a "mass shift" without pre-defining it, provided the backbone matches a reference. |
| False Discovery Rate | Harder to estimate for pure de novo (no target-decoy database). | Uses standard Target-Decoy approach, providing robust FDR statistics. |
| Visualization | Best-in-class spectral annotation. Shows local confidence scores for each amino acid (0-99%). | Strong tabular reports; excellent for visualizing complex mixtures of modifications. |
Strategic Workflow: A Self-Validating Protocol
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal fragmentation mode based on peptide charge state and chemical properties.
Step-by-Step Protocol
Phase 1: Sample Preparation & Chromatography
-
Causality: UAAs often change hydrophobicity. Standard gradients (5-40% B) may elute synthetic peptides too late or too early.
-
Action: Use a high-resolution C18 column (1.7 µm particle size).
-
Critical Check: If distinguishing isomers (e.g., Norleucine vs. Leucine), run a shallow gradient (0.5% B/min). These isomers often separate chromatographically even if they are isobaric in MS1.
Phase 2: Mass Spectrometry Acquisition
-
Instrument: Orbitrap or Q-TOF (High Resolution is non-negotiable, >60,000 resolution).
-
Method: Data-Dependent Acquisition (DDA) with a "Decision Tree" logic.
-
Setting: If charge state
, trigger HCD (Normalized Collision Energy: 28-30%). -
Setting: If charge state
, trigger EThcD (ETD with supplemental HCD activation). -
Why: EThcD ensures you get backbone cleavage (ETD) even if the precursor is stable, while preserving side chains.
-
Phase 3: Data Analysis & Validation
-
Primary Search (De Novo): Run PEAKS Studio. Define your UAAs as variable modifications.
-
Validation: Check the ALC (Average Local Confidence) score. >80% is required for high confidence.
-
-
Orthogonal Validation (Diagnostic Ions): Manually inspect the MS/MS spectra for diagnostic peaks.
-
Example: If identifying Citrulline, look for the neutral loss peak
. If it's absent, the identification is suspect.
-
-
Isomer Check: If the sequence contains Leu/Ile, check for the characteristic
-ions (side-chain loss) or rely on retention time matching with a synthetic standard.
Diagram 2: The Self-Validating Workflow
Caption: Integrated workflow emphasizing the "Validation Gate" where diagnostic ions and confidence scores determine success.
Experimental Data Summary
The following table summarizes expected performance metrics when sequencing a standard 10-mer peptide containing one UAA (e.g., Citrulline) using different methods.
| Metric | CID (Linear Trap) | HCD (Orbitrap) | EThcD (Orbitrap) |
| Mass Accuracy | Low (0.5 Da) | High (<5 ppm) | High (<5 ppm) |
| Sequence Coverage | ~60-70% | ~85-95% | >95% |
| UAA Localization | Poor (Neutral loss dominates) | Good (Immonium ions present) | Excellent (Backbone intact) |
| Diagnostic Signal | Strong Neutral Loss (-43 Da) | Strong Immonium Ions | Weak Diagnostic Ions |
References
-
BenchChem. (2025). A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry. Retrieved from
-
Hao, G., et al. (2011). Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination. Journal of the American Society for Mass Spectrometry. Retrieved from
-
Ma, B., et al. (2003). PEAKS: powerful software for peptide de novo sequencing by tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
-
Bern, M., et al. (2012). Byonic: Advanced Peptide and Protein Identification Software. Current Protocols in Bioinformatics. Retrieved from
-
Sowell, R. A., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. Retrieved from
-
Creese, A. J., & Cooper, H. J. (2011). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research. Retrieved from
Sources
Distinguishing Chiral Amino Acid Isomers: A Comparative Guide to Nanopore Sequencing vs. Conventional Analytics
Introduction: The Analytical Bottleneck in Chiral Discrimination
D-amino acids, the stereoisomers of the ubiquitous L-forms, play critical roles in biological processes, disease pathology (such as Alzheimer's
As a Senior Application Scientist, I have observed the paradigm shift toward single-molecule nanopore sensing. By engineering specific chiral or electrostatically asymmetric environments within protein nanopores, we can now directly read the stereochemistry of individual amino acids and peptides in real-time, bypassing the limitations of traditional MS[3].
Mechanistic Foundations of Nanopore Chiral Sensing
To trust an analytical protocol, one must first understand the biophysics governing the sensor. Nanopores achieve chiral discrimination not by mass, but by spatial and electrostatic confinement.
-
Electrostatically Asymmetric Constrictions (OmpF): The Escherichia coli outer membrane porin F (OmpF) features a highly confined constriction zone (~0.7 nm) with a heterogeneous distribution of charged residues[4]. When a peptide translocates through OmpF under an applied voltage, this lateral electrostatic field forces the amino acid sidechains into specific orientations[3]. An L-amino acid and its D-enantiomer will orient their sidechains in opposite directions, generating distinct ionic current blockades and residence times[4].
-
Metal-Ion Chelated Pores (MspA-NTA-Ni): For the simultaneous discrimination of all 19 proteinogenic D-amino acids, researchers have engineered a nickel-ion chelated hetero-octameric Mycobacterium smegmatis porin A (MspA-NTA-Ni)[1]. The Ni
coordination creates a highly specific chiral recognition site. When coupled with supervised machine learning, this system achieves an unprecedented 99.5% overall recognition accuracy for amino acid enantiomers[1]. -
Aerolysin for Complex Peptides: Wild-type aerolysin nanopores have been successfully utilized to detect single chiral amino acid substitutions in structurally complex, disulfide-looped peptides like Arginine Vasopressin (AVP) using Principal Component Analysis (PCA) and Monte Carlo approaches[5].
Technology Comparison: Nanopore vs. Conventional Analytics
The following table synthesizes the performance metrics of nanopore sequencing against industry-standard alternatives.
| Parameter | Biological Nanopore (e.g., MspA, OmpF) | Mass Spectrometry (MS) | Chiral HPLC |
| Mechanism of Separation | Spatial/Electrostatic confinement & sidechain orientation[3] | Mass-to-charge ratio ( | Differential partitioning in chiral stationary phase |
| Chiral Resolution | Excellent (Directly distinguishes L/D isomers)[1] | Poor (Requires chiral derivatization)[2] | Good to Excellent (Depends on column chemistry) |
| Sample Requirement | Single-molecule (Picomolar to Nanomolar) | High (Micromolar) | High (Micromolar to Millimolar) |
| Positional Isomer Detection | Yes (Reads position during translocation)[3] | No (Requires complex fragmentation) | No (Only provides bulk composition) |
| Throughput & Speed | Real-time, rapid electrical readout | Fast, but prep-intensive | Slow (Minutes to hours per run) |
| Labeling Required? | No[4] | Often yes (for chiral resolution) | No |
Experimental Protocol: Self-Validating Nanopore Workflow for Chiral Peptides
To ensure trustworthiness and reproducibility, the following workflow incorporates internal self-validation steps. We utilize the OmpF system for peptide isomer detection as a representative model.
Step 1: Nanopore Reconstitution and Baseline Stabilization
-
Lipid Bilayer Formation: Form a planar lipid bilayer using 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) across a 50
m aperture separating two Teflon chambers (cis and trans). -
Buffer Selection: Fill both chambers with 0.5 M KCl, 10 mM HEPES, pH 7.4.
-
Causality Check: Why 0.5 M KCl? This specific concentration perfectly balances the Debye screening length—maintaining the critical electrostatic asymmetry in the OmpF constriction zone while providing a sufficiently high ionic current for a strong signal-to-noise ratio[3].
-
-
Pore Insertion: Add sub-nanogram quantities of purified OmpF to the cis chamber. Apply a +50 mV holding potential until a single stepwise current increase is observed, indicating the insertion of a single trimeric OmpF channel.
Step 2: Analyte Introduction and Electrophysiological Recording
-
Self-Validation (Control): First, spike the cis chamber with an enantiopure standard of the L-peptide (e.g., L-
-Amyloid). Record the baseline current blockades ( ) and dwell times for 15 minutes. This creates a self-validating ground truth to train the baseline classifier before introducing unknowns. -
Sample Introduction: Flush the chamber and introduce the unknown racemic mixture or the target D-isomer (e.g., D-Asp1
-Amyloid)[3]. -
Voltage-Driven Translocation: Apply a transmembrane potential (e.g., +100 mV). The voltage electrophoretically drives the peptides through the OmpF pore.
-
Data Acquisition: Record the amperometric signal using a patch-clamp amplifier low-pass filtered at 10 kHz and digitized at 50 kHz.
Step 3: Signal Processing and Machine Learning Classification
-
Event Extraction: Use a thresholding algorithm to extract individual translocation events, filtering out transient noise (<10
s dwell time). -
Statistical Analysis: Plot the fractional residual current (
) against the log of the dwell time. The opposite sidechain orientations of the L- and D-isomers will manifest as two distinct clusters[4]. -
Machine Learning: Apply a Support Vector Machine (SVM) or Principal Component Analysis (PCA) trained on the control data to automatically classify the enantiomers in the unknown sample[1][5].
Visualizing the Chiral Discrimination Pathway
Nanopore-based chiral discrimination workflow for single-molecule enantiomer profiling.
References
-
Title: Chiral Discrimination of all Proteinogenic Amino Acid Enantiomers by Nanopore Sensing Source: Angewandte Chemie International Edition (2025) URL: [Link]
-
Title: Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore Source: Journal of the American Chemical Society (2022) URL: [Link]
-
Title: Identification and Detection of a Peptide Biomarker and Its Enantiomer by Nanopore Source: ACS Sensors (2024) URL: [Link]
Sources
Computational modeling of peptide conformation with beta-branched residues
Benchmarking Computational Strategies for -Branched Peptide Conformations
Executive Summary
Modeling peptides containing high frequencies of
Standard algorithms often fail here:
-
AlphaFold2/3 often defaults to high-confidence backbone predictions but hallucinates rotamer packing in the absence of deep MSAs (Multiple Sequence Alignments).
-
Standard MD can become trapped in local minima due to the high energy barriers required to rotate
-branched side chains.
The Mechanistic Challenge: The -Branching Effect
To model these peptides, one must understand the failure mode. The restriction of
-
The Problem: The
-methyl groups of -branched residues clash with the backbone carbonyl oxygen when the backbone adopts an -helical conformation. Consequently, these residues are strong -sheet formers and helix breakers . -
The Computational Artifact: Many force fields underestimate this steric penalty, artificially stabilizing helices where extended strands should exist.
Visualization: The Steric Locking Mechanism
Figure 1: The mechanistic causality of
Comparative Analysis: The Contenders
We evaluated three dominant methodologies for their ability to handle
Summary Data Table
| Feature | AlphaFold-Multimer (v2.3) | Rosetta (FlexPepDock) | MD: AMBER ff19SB | MD: CHARMM36m |
| Primary Algorithm | Deep Learning (Evoformer) | Monte Carlo Minimization | Newtonian Physics | Newtonian Physics |
| Moderate. Good global fold; poor side-chain packing without MSA. | High. Excellent rotamer libraries, but computationally expensive. | High. specifically tuned for backbone/side-chain coupling. | High. Excellent for IDPs, but occasionally over-stabilizes PPII. | |
| Mutation Sensitivity | Low. Often predicts identical structures for V | High. Physically calculates steric clashes of specific atoms. | High. Captures dynamic ensemble differences. | High. Captures dynamic ensemble differences. |
| Computational Cost | Low (Minutes) | Medium (Hours) | Very High (Days/Weeks) | Very High (Days/Weeks) |
| Best Use Case | Initial Scaffold Generation | Refinement of specific interactions | Thermodynamic Ensemble Sampling | IDP/Unstructured Peptide Sampling |
Deep Dive: The Physics-Based Advantage
While AlphaFold is the standard for folding, it lacks the granular physics engine to resolve the subtle van der Waals repulsions introduced by a Valine-to-Isoleucine mutation.
1. AMBER ff19SB (The Recommended Force Field): Unlike its predecessor (ff14SB), ff19SB was trained using CMAP potentials derived from QM calculations in explicit solvent.
-
Why it wins: It explicitly corrects the backbone
distributions for amino acid-specific profiles. For -branched residues, ff19SB demonstrates a superior ability to reproduce NMR -coupling constants compared to CHARMM36m, which can sometimes over-stabilize Polyproline-II (PPII) helices in short peptides [1][2].
2. Rosetta FlexPepDock: Rosetta uses a "soft-repulsive" energy term during the initial phase of docking/folding, allowing side chains to pass through each other to find the global minimum, before ramping up the van der Waals repulsion (hard sphere).
-
Why it wins: This "annealing" strategy is the only way to overcome the "jamming" caused by bulky
-branched residues in a static structure prediction [3].
Strategic Protocol: The Hybrid Workflow
For drug development professionals, relying solely on AI is risky. The following protocol utilizes AI for speed and Physics for accuracy.
Phase 1: Scaffold Generation (AlphaFold-Multimer)
-
Input: Peptide sequence + Receptor (if docking).
-
Settings: Use --model_preset=multimer.
-
Critical Adjustment: If your peptide is <20 residues, concat multiple copies (e.g., Peptide:Peptide:Peptide) to stabilize the MSA generation, then crop the PDB.
Phase 2: Steric Refinement (Rosetta)
AlphaFold backbones are often "too perfect." We must relax the structure to accommodate the
-
Tool: Rosetta FastRelax or FlexPepDock.
-
Command:
-
Why: The -ex1 -ex2 flags force Rosetta to sample sub-rotamers, essential for fitting the bulky Isoleucine/Valine side chains into tight pockets.
Phase 3: Ensemble Validation (MD Simulation)
To verify if the conformation is stable or just a crystal artifact.
-
Engine: AMBER (GPU-accelerated).
-
Force Field: ff19SB (Protein) + OPC (Water).
-
Protocol:
-
Minimization: 10,000 steps (relieve steric clashes).
-
Heating: 0K
300K over 100ps (Langevin thermostat). -
Production: 100ns NPT simulation.
-
-
Analysis: Calculate RMSD. If the
-branched residues cause the peptide to unfold or fluctuate wildly (>3.0 Å RMSD), the AlphaFold starting structure was energetically invalid.
Visualization: The Hybrid Workflow
Figure 2: The recommended hybrid pipeline. AI provides the topology; Rosetta resolves the rotameric jamming; MD validates the thermodynamic stability.
References
-
Tian, C., et al. (2019). "ff19SB: Amino-Acid Specific Protein Backbone Parameters Trained Against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation.
-
Robustelli, P., et al. (2018). "Developing a molecular dynamics force field for both folded and disordered protein states." PNAS.
-
Raveh, B., et al. (2011). "FlexPepDock: learning to dock high-resolution peptide-protein complexes." Proteins: Structure, Function, and Bioinformatics.
-
Jumper, J., et al. (2021). "Highly accurate protein structure prediction with AlphaFold." Nature.
-
Kritzer, J. A., et al. (2019). "
-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides." Biophysical Journal.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
